4-methyl-3-oxo-N-phenylpentanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-oxo-N-phenylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(2)11(14)8-12(15)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHRFDCBLJVNFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436892 | |
| Record name | 4-methyl-3-oxo-N-phenylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124401-38-3 | |
| Record name | 4-methyl-3-oxo-N-phenylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-methyl-3-oxo-N-phenylpentanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-methyl-3-oxo-N-phenylpentanamide is a crucial intermediate in the synthesis of Atorvastatin, a widely prescribed medication for lowering cholesterol.[1] The efficient and high-yield synthesis of this compound is of significant interest to the pharmaceutical industry. This technical guide provides a comprehensive overview of the core synthesis mechanisms, detailed experimental protocols, and a comparative analysis of various synthetic routes for this compound. The primary synthetic route involves the amidation of methyl isobutyrylacetate with aniline, a reaction that can be effectively catalyzed by various agents under different conditions. This document aims to serve as a valuable resource for researchers and professionals involved in the development and optimization of synthetic pathways for pharmaceutical intermediates.
Core Synthesis Mechanism: Amidation of Methyl Isobutyrylacetate
The principal method for synthesizing this compound is the direct amidation of methyl isobutyrylacetate with aniline. This reaction involves the nucleophilic attack of the aniline nitrogen on the ester carbonyl carbon of methyl isobutyrylacetate, leading to the displacement of methanol and the formation of the desired amide. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards the product by removing the methanol byproduct. To enhance the reaction rate and yield, catalysts such as 4-dimethylaminopyridine (DMAP) or ethylenediamine are often employed.[2]
DMAP-Catalyzed Mechanism
4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for this amidation. The mechanism proceeds through the formation of a highly reactive N-acylpyridinium intermediate.
-
Step 1: Nucleophilic Attack by DMAP: The more nucleophilic pyridine nitrogen of DMAP attacks the electrophilic carbonyl carbon of methyl isobutyrylacetate.
-
Step 2: Formation of the N-acylpyridinium Intermediate: This attack leads to the formation of a tetrahedral intermediate which then collapses, eliminating the methoxide ion to form a stable N-acylpyridinium salt. This intermediate is significantly more reactive towards nucleophiles than the original ester.
-
Step 3: Nucleophilic Attack by Aniline: The aniline nitrogen then attacks the carbonyl carbon of the activated N-acylpyridinium intermediate.
-
Step 4: Product Formation and Catalyst Regeneration: A final tetrahedral intermediate is formed, which collapses to yield the final product, this compound, and regenerates the DMAP catalyst.
Ethylenediamine-Catalyzed Mechanism
Ethylenediamine can also catalyze the amidation reaction. While the precise mechanism is not as well-defined as the DMAP-catalyzed route in the reviewed literature, it is proposed to function as a bifunctional catalyst. One amine group can act as a general base, deprotonating the attacking aniline to increase its nucleophilicity. The other amine group can potentially stabilize the tetrahedral intermediate through hydrogen bonding.
-
Step 1: Activation of Aniline: Ethylenediamine acts as a base to deprotonate aniline, increasing its nucleophilicity.
-
Step 2: Nucleophilic Attack: The activated aniline attacks the carbonyl carbon of methyl isobutyrylacetate, forming a tetrahedral intermediate.
-
Step 3: Proton Transfer and Methanol Elimination: A proton transfer occurs, followed by the elimination of methanol to yield the final product.
Quantitative Data Summary
The synthesis of this compound has been reported under various conditions, consistently achieving high yields and purity. The following table summarizes quantitative data from different patented methods.
| Parameter | Method 1 | Method 2 | Method 3 (Continuous Flow) |
| Reactants | Methyl isobutyrylacetate, Aniline | Methyl isobutyrylacetate, Aniline | Methyl isobutyrylacetate, Aniline |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Ethylenediamine | Not specified |
| Solvent | Excess Aniline | Toluene | Not specified |
| Temperature | 80-120°C[3][4] | Reflux | 110-140°C[1] |
| Reaction Time | 2 hours[2] | 16 hours[5] | 40 minutes[1][6] |
| Yield | >96%[3][4] | Not explicitly stated | 32% (for a two-step process)[1][6] |
| Purity (HPLC) | >98%[2][3] | Not explicitly stated | Not explicitly stated |
| Reference | CN101337906B[3] | US5097045 (as cited in CN106397241A)[5] | ResearchGate Article[1] |
Detailed Experimental Protocols
The following protocols are based on methods described in the patent literature.
Protocol using DMAP in Excess Aniline[2][3]
-
Materials:
-
Aniline (380g)
-
Methyl isobutyrylacetate (250g)
-
4-Dimethylaminopyridine (DMAP) (0.25g)
-
Petroleum ether (400g)
-
Water (200g)
-
Hydrochloric acid (36 wt%, 25g)
-
-
Procedure:
-
To a clean and dry 1000ml four-necked flask, add aniline (380g) and initiate stirring.
-
Sequentially add methyl isobutyrylacetate (250g) and DMAP (0.25g).
-
Stir the mixture for 10 minutes at room temperature.
-
Slowly heat the reaction mixture to an internal temperature of 80°C and maintain for 1 hour.
-
Increase the temperature to 120°C and hold for 1 hour, continuously removing the methanol generated via fractionation.
-
After the reaction is complete, cool the mixture to approximately 50°C.
-
Concentrate the mixture under reduced pressure to recover unreacted aniline and methyl isobutyrylacetate.
-
When the internal temperature reaches 60°C, add petroleum ether (400g), water (200g), and dropwise add hydrochloric acid (25g).
-
Cool the mixture to 10°C and stir for over 2 hours to induce crystallization.
-
Filter the solid product and dry to obtain this compound.
-
The final product can be analyzed by HPLC to confirm purity.
-
Protocol using Ethylenediamine in Toluene (Based on descriptions in patent literature[5])
-
Materials:
-
Methyl isobutyrylacetate
-
Aniline
-
Ethylenediamine (catalyst)
-
Toluene (solvent)
-
Hexane (for rinsing)
-
-
Procedure:
-
In a reaction vessel, dissolve methyl isobutyrylacetate and aniline in toluene.
-
Add a catalytic amount of ethylenediamine.
-
Heat the mixture to reflux and continuously remove the methanol produced during the reaction.
-
After the reaction is complete (monitored by TLC or other appropriate methods), distill off a portion of the toluene at atmospheric pressure.
-
Cool the reaction mixture to room temperature.
-
Further, remove the solvent by vacuum distillation.
-
The residue is then treated with water, and the organic layer is separated.
-
The crude product can be further purified by crystallization or rinsing with a suitable solvent like hexane.
-
The final product is dried under vacuum.
-
Experimental Workflow Visualization
The general workflow for the synthesis and purification of this compound can be visualized as follows:
Conclusion
The synthesis of this compound via the amidation of methyl isobutyrylacetate with aniline is a well-established and efficient process. The use of catalysts like DMAP can significantly reduce reaction times and improve yields. The choice of solvent, whether using an excess of a reactant like aniline or an inert solvent like toluene, also plays a crucial role in the reaction outcome and the subsequent purification process. For industrial-scale production, optimizing reaction conditions, catalyst loading, and purification methods are key to achieving a cost-effective and high-purity product. The recent exploration of continuous flow synthesis presents a promising avenue for further process intensification and optimization. This guide provides a solid foundation for researchers and professionals to understand and implement the synthesis of this important pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101337906B - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]
- 4. CN101337906A - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]
- 5. CN106397241A - Eco-friendly aftertreatment method of 4-methyl-3-oxo-N-phenylvaleramide - Google Patents [patents.google.com]
- 6. Continuous Flow Synthesis of 4‐methyl‐3‐oxo‐n‐phenyl‐pentanamide | Semantic Scholar [semanticscholar.org]
"4-methyl-3-oxo-N-phenylpentanamide" chemical properties and structure
A Comprehensive Technical Guide to 4-methyl-3-oxo-N-phenylpentanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of this compound. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Atorvastatin, a widely used HMG-CoA reductase inhibitor for treating hypercholesterolemia.[1][2][3][4]
Chemical Properties
This compound is a multifaceted organic compound with a range of identifiable chemical and physical properties.[5][6] These properties are crucial for its handling, characterization, and application in synthetic chemistry.
Tabulated Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | [1][5][6] |
| Molecular Weight | 205.25 g/mol | [1][5][7][8] |
| Exact Mass | 205.110278721 Da | [5][6] |
| Appearance | Yellow oil | [6][9] |
| Boiling Point | 384.409 °C at 760 mmHg | [6][9] |
| Density | 1.103 g/cm³ | [6] |
| Flash Point | 158.792 °C | [6] |
| Refractive Index | 1.548 | [6][9] |
| Vapor Pressure | 0 mmHg at 25°C | [6][9] |
| Solubility | Slightly soluble in DMSO and Methanol | [6] |
| pKa (Predicted) | 12.14 ± 0.46 | [6] |
| LogP | 2.31330 | [6] |
| XLogP3 | 2.5 | [5][6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 4 | [6] |
| Complexity | 230 | [5][6] |
| Polar Surface Area (PSA) | 46.17 Ų | [6] |
Chemical Structure
The structural characteristics of this compound are fundamental to its reactivity and role as a synthetic precursor.
Identifiers
-
IUPAC Name : this compound[5]
-
InChI : InChI=1S/C12H15NO2/c1-9(2)11(14)8-12(15)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)[5]
-
InChIKey : ADHRFDCBLJVNFO-UHFFFAOYSA-N[5]
Structural Diagram
The two-dimensional structure of this compound is depicted below, illustrating the arrangement of its functional groups, including the phenylamide and the β-keto group.
Experimental Protocols: Synthesis
The synthesis of this compound is commonly achieved through the amidation reaction of a β-ketoester, such as methyl isobutyrylacetate, with aniline.[10][11] A representative experimental protocol is detailed below.
Synthesis via Amidation of Methyl Isobutyrylacetate and Aniline
This method involves the direct reaction of methyl isobutyrylacetate with aniline, which also serves as the solvent, in the presence of a catalyst.[11]
Materials:
-
Aniline (380g)
-
Methyl isobutyrylacetate (250g)
-
4-dimethylaminopyridine (DMAP) (0.25g)
-
Petroleum ether (400g)
-
Water (200g)
-
Hydrochloric acid (36 wt%) (25g)
Procedure:
-
Reaction Setup : In a 1000ml four-necked flask equipped with a stirrer, add 380g of aniline.
-
Addition of Reactants : While stirring, sequentially add 250g of methyl isobutyrylacetate and 0.25g of DMAP.
-
Initial Heating : Stir the mixture for 10 minutes, then slowly heat to an internal temperature of 80°C and maintain for 1 hour.
-
Second Heating and Methanol Removal : Increase the temperature to 120°C and hold for 1 hour. During this time, the methanol generated by the reaction is removed by fractionation.[10]
-
Cooling and Concentration : Stop heating and allow the mixture to cool to approximately 50°C. Concentrate the mixture under reduced pressure to recover unreacted aniline and methyl isobutyrylacetate.
-
Work-up and Crystallization : When the internal temperature reaches 60°C during concentration, add 400g of petroleum ether, 200g of water, and then slowly add 25g of hydrochloric acid.
-
Isolation : Cool the mixture to 10°C and stir for at least 2 hours to facilitate crystallization.
-
Filtration and Drying : Filter the resulting solid and dry to obtain the final product.
Expected Yield : Approximately 350g (97.8% yield) with a purity of 98.4% as determined by HPLC.[10]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. clearsynth.com [clearsynth.com]
- 2. 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide | 125971-96-2 [chemicalbook.com]
- 3. 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide CAS#: 125971-96-2 [m.chemicalbook.com]
- 4. acgpubs.org [acgpubs.org]
- 5. This compound | C12H15NO2 | CID 10219899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. 124401-38-3|this compound|BLD Pharm [bldpharm.com]
- 8. GSRS [precision.fda.gov]
- 9. echemi.com [echemi.com]
- 10. Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN101337906B - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]
The Pivotal Role of 4-methyl-3-oxo-N-phenylpentanamide in Atorvastatin Synthesis: A Technical Guide
Introduction: Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its complex molecular architecture necessitates a sophisticated and efficient synthetic strategy. Central to several industrial routes for producing this blockbuster drug is the intermediate, 4-methyl-3-oxo-N-phenylpentanamide . This technical guide elucidates the critical role of this β-ketoamide, detailing its application in major synthetic pathways, presenting relevant quantitative data, and providing cited experimental protocols for researchers and drug development professionals.
Core Function of this compound
This compound serves as a key building block for constructing the polysubstituted pyrrole core of Atorvastatin. Its chemical structure provides the necessary isopropyl group and the phenylcarbamoyl moiety, which are integral parts of the final Atorvastatin molecule. It primarily features in two prominent synthetic strategies: a convergent synthesis via a 1,4-diketone intermediate and the Hantzsch pyrrole synthesis.
Synthetic Pathway Analysis
Convergent Synthesis via Paal-Knorr Reaction
In one of the most common industrial routes, this compound is a precursor to a crucial 1,4-diketone intermediate, 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide.[1][2] This diketone then undergoes a Paal-Knorr cyclocondensation with the chiral amino-ester side chain to form the central pyrrole ring of Atorvastatin.
The initial step involves the reaction of this compound with an α-haloketone, such as 2-bromo-1-(4-fluorophenyl)-2-phenylethanone, in the presence of a base. This reaction constructs the carbon skeleton of the 1,4-diketone.
Caption: Convergent synthesis workflow via 1,4-diketone.
Hantzsch Pyrrole Synthesis
An alternative and efficient approach is the Hantzsch-type pyrrole synthesis, which is a multi-component reaction (MCR).[3][4][5] This method constructs the pyrrole ring in a single, convergent step. In this pathway, this compound functions as the β-ketoamide component. It reacts with a chiral amino-ester and an α-haloketone, often under mechanochemical conditions (high-speed vibration milling) or in the presence of catalysts like ytterbium triflate and silver nitrate.[3][5][6] This reaction directly yields the fully substituted pyrrole precursor to Atorvastatin, which is then deprotected to afford the final product.
Caption: Hantzsch three-component synthesis workflow.
Quantitative Data Summary
The following tables summarize quantitative data from cited synthetic methods involving this compound.
Table 1: Synthesis of this compound
| Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Ethyl 4-methyl-3-oxopentanoate, Aniline, Acetic Acid | Toluene, Reflux | Not Specified | Good | [7] |
| Methyl Isobutyrylacetate, Aniline, Triethylamine | 80-125 °C | 7-9 hours | Not Specified |[2] |
Table 2: Application in Atorvastatin Synthesis
| Synthetic Route | Key Reagents | Conditions | Overall Yield | Reference |
|---|---|---|---|---|
| Hantzsch Synthesis | Ytterbium triflate, Silver nitrate | High-speed vibration milling | 38% (for Atorvastatin lactone) | [3][4] |
| Convergent (Paal-Knorr) | K2CO3, Acetone | Room Temperature | Not Specified for this step | [2] |
| Continuous Flow Synthesis | Not Applicable | 140 °C (in microreactor) | 32% (for a subsequent product) |[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound[7]
-
Reaction Setup: A solution of ethyl 4-methyl-3-oxopentanoate (1 eq.), aniline (1 eq.), and acetic acid (catalytic amount) in toluene is prepared.
-
Reaction: The solution is heated to reflux.
-
Work-up: The specific work-up procedure is not detailed in the provided abstract but would typically involve solvent removal and purification.
Protocol 2: Synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide (1,4-Diketone Intermediate)[2]
-
Reaction Setup: To a mixture of K2CO3 (approx. 1.2 eq.) and this compound (1 eq.) in acetone, add 2-bromo-1-(4-fluorophenyl)-2-phenylethanone (approx. 0.8 eq.) in acetone.
-
Reaction: The mixture is stirred at room temperature for 6-8 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: The abstract does not specify the work-up, but it would involve filtering the inorganic salts and removing the solvent, followed by purification.
Protocol 3: Hantzsch Synthesis of Atorvastatin Lactone[3][6]
-
Reaction Setup: this compound, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone are combined in a milling vessel.
-
Catalysts: Ytterbium triflate and silver nitrate are added.
-
Reaction: The components are subjected to high-speed vibration milling for a specified duration.
-
Deprotection: The crude product from the milling is then subjected to hydrolytic deprotection and lactonization to yield atorvastatin lactone.
Conclusion
This compound is an indispensable intermediate in the synthesis of Atorvastatin. Its utility in both the widely-used convergent Paal-Knorr pathway and the efficient Hantzsch multi-component reaction highlights its versatility and importance. The development of novel methods, such as continuous flow synthesis, further underscores the ongoing efforts to optimize reaction conditions for this critical building block.[8][9] A thorough understanding of its reactivity and the associated experimental protocols is fundamental for professionals engaged in the research and large-scale manufacturing of Atorvastatin.
References
- 1. WO2012145808A1 - Method for preparing atorvastatin calcium using new intermediates and resulting atorvastatin - Google Patents [patents.google.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. amslaurea.unibo.it [amslaurea.unibo.it]
- 8. researchgate.net [researchgate.net]
- 9. Continuous Flow Synthesis of 4‐methyl‐3‐oxo‐n‐phenyl‐pentanamide | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to 4-methyl-3-oxo-N-phenylpentanamide: Synthesis, Properties, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-methyl-3-oxo-N-phenylpentanamide is a well-documented chemical entity, primarily recognized for its critical role as a key intermediate in the synthesis of Atorvastatin, a widely used cholesterol-lowering medication.[1][2][3] While its function in pharmaceutical manufacturing is well-established, its intrinsic biological activities and interactions with cellular signaling pathways remain largely unexplored. This technical guide provides a comprehensive overview of this compound, including its IUPAC name, synonyms, physicochemical properties, and detailed synthetic protocols. Furthermore, this document explores the potential biological activities of this molecule by examining the broader class of β-ketoamides, suggesting avenues for future research and drug discovery.
Chemical Identity and Properties
The formal IUPAC name for this compound is This compound .[4] It is also known by several synonyms, which are often encountered in scientific literature and commercial listings.
-
N-Phenyl-isobutyloylacetamide
-
N-Phenyl Isobutyrylacetamide
-
4-Methyl-3-oxopentanoic acid anilide
-
Isobutyrylacetanilide
-
Atorvastatin Impurity 60
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 124401-38-3 | [4][6] |
| Molecular Formula | C₁₂H₁₅NO₂ | [4][6] |
| Molecular Weight | 205.25 g/mol | [4] |
| Appearance | Yellow oil | [5][6] |
| Boiling Point | 384.4 °C at 760 mmHg | [6] |
| Density | 1.103 g/cm³ | [6] |
| Flash Point | 158.8 °C | [5] |
| Solubility | Slightly soluble in DMSO and Methanol | [6] |
| XLogP3 | 2.5 | [6] |
Synthesis of this compound
The synthesis of this compound is a well-documented process, often serving as a foundational reaction in organic chemistry education and pharmaceutical production. The most common method involves the amidation of a β-ketoester, specifically methyl isobutyrylacetate, with aniline.
Experimental Protocol: Amidation of Methyl Isobutyrylacetate with Aniline
This protocol is adapted from established synthetic methods.[1][7]
Materials:
-
Aniline (380g)
-
Methyl isobutyrylacetate (250g)
-
4-dimethylaminopyridine (DMAP) (0.25g)
-
Petroleum ether (400g)
-
Water (200g)
-
Hydrochloric acid (36 wt%, 25g)
-
1000ml four-necked flask equipped with a mechanical stirrer, thermometer, and distillation apparatus
Procedure:
-
Charge the four-necked flask with 380g of aniline.
-
Begin stirring and add 250g of methyl isobutyrylacetate and 0.25g of DMAP to the flask.
-
Stir the mixture for 10 minutes at room temperature.
-
Slowly heat the reaction mixture to an internal temperature of 80°C and maintain for 1 hour.
-
Increase the temperature to 120°C and hold for 1 hour, collecting the methanol byproduct via distillation.
-
After the reaction is complete, allow the mixture to cool to approximately 50°C.
-
Concentrate the mixture under reduced pressure to recover unreacted aniline and methyl isobutyrylacetate.
-
Once the internal temperature reaches 60°C during distillation, add 400g of petroleum ether, 200g of water, and 25g of hydrochloric acid sequentially.
-
Cool the mixture to 10°C and stir for at least 2 hours to facilitate crystallization.
-
Filter the resulting solid and dry to yield the final product, this compound.
Expected Yield: Approximately 350g (97.8% yield) with a purity of >98% by HPLC analysis.[1]
Role as an Intermediate in Atorvastatin Synthesis
This compound is a crucial building block in the multi-step synthesis of Atorvastatin. The following diagram illustrates a simplified logical workflow of its position in the overall synthetic pathway.
Caption: Role of this compound in Atorvastatin synthesis.
Potential Biological Activities and Signaling Pathways
While direct biological studies on this compound are not widely published, the broader class of β-ketoamides has been shown to possess a range of biological activities.[4][6][8] These include anti-diabetic, anti-inflammatory, antimicrobial, and antitumor properties.[4][9] The presence of both a ketone and an amide functional group allows for diverse interactions with biological macromolecules.
Based on the activities of related compounds, a hypothetical signaling pathway is proposed below to stimulate further research. For instance, some β-ketoamides have been shown to modulate inflammatory pathways.
Caption: Hypothetical modulation of the NF-κB inflammatory pathway.
Proposed Experimental Workflow for Bioactivity Screening
To investigate the potential biological activities of this compound, a systematic screening process is recommended. The following workflow outlines a potential approach for researchers.
Caption: A workflow for screening the biological activity of the title compound.
Conclusion
This compound is a compound of significant interest in the pharmaceutical industry due to its role as a precursor to Atorvastatin. While its synthetic chemistry is well-understood, its own biological profile presents an area ripe for investigation. The known bioactivities of the broader β-ketoamide class suggest that this compound may possess uncharacterized pharmacological properties. The experimental frameworks and hypothetical pathways presented in this guide are intended to serve as a foundation for future research into the potential therapeutic applications of this compound beyond its current use as a synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Atorvastatin - Wikipedia [en.wikipedia.org]
- 3. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of β-Ketoamide Curcumin Analogs for Anti-Diabetic and AGEs Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C12H15NO2 | CID 10219899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sincerechemical.com [sincerechemical.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-3-oxo-N-phenylpentanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available solubility and stability data for 4-methyl-3-oxo-N-phenylpentanamide (CAS No. 124401-38-3), a key intermediate in the synthesis of Atorvastatin.[1][2] While specific quantitative data remains limited in publicly accessible literature, this document outlines the known qualitative solubility characteristics and provides detailed, standardized experimental protocols for determining its solubility and stability profiles. Furthermore, this guide presents visual workflows to aid in the design and execution of these essential physicochemical studies.
Introduction
This compound is a crucial building block in the manufacturing of Atorvastatin, a widely used medication for lowering cholesterol.[2][3] Understanding its physicochemical properties, particularly solubility and stability, is paramount for optimizing reaction conditions, purification processes, and storage protocols. This guide aims to collate the existing data and provide a framework for generating the necessary experimental results to ensure product quality and consistency.
Physicochemical Properties
Available data on the physicochemical properties of this compound are summarized below. The appearance of the compound has been described as both a white crystalline solid and a yellow oil, which may indicate variability based on purity and crystalline form.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅NO₂ | [6] |
| Molecular Weight | 205.25 g/mol | [6] |
| Appearance | White crystalline solid or Yellow oil | [4][5] |
| Melting Point | ~ 70-72 °C | [4] |
| Boiling Point | 384.4 °C at 760 mmHg | [5] |
| Density | 1.1 ± 0.1 g/cm³ | [5] |
| Flash Point | 158.8 ± 23.3 °C | [5] |
| logP (XLogP3) | 2.5 | [6] |
Solubility Profile
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Source(s) |
| Ethanol | Soluble | [4] |
| Chloroform | Soluble | [4] |
| Dichloromethane | Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | A derivative, 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide, is slightly soluble with sonication.[7] |
| Methanol | No data available | |
| Water | Poorly Soluble (inferred from logP) |
Experimental Protocol for Thermodynamic (Equilibrium) Solubility Determination
The "gold standard" for determining the true solubility of a compound is the shake-flask method, which measures thermodynamic or equilibrium solubility.[8][9]
Objective: To determine the saturated concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, buffers at various pH)
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure a saturated solution is achieved.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).[8]
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Caption: Workflow for thermodynamic solubility determination.
Stability Profile
Specific stability data for this compound, including degradation kinetics and identification of degradation products, is not available in the public domain. To ensure the quality and define the shelf-life of this intermediate, a comprehensive stability testing program should be conducted according to established guidelines.[10][11][12]
Experimental Protocol for Stability Testing
This protocol is based on general guidelines for stability testing of active pharmaceutical ingredients (APIs).[10][13]
Objective: To evaluate the stability of this compound under various environmental conditions over time.
Materials:
-
At least three batches of this compound.[12]
-
Stability chambers with controlled temperature and humidity.
-
Container closure systems that simulate the proposed storage and distribution packaging.[10][13]
-
Validated stability-indicating HPLC method capable of separating the parent compound from potential degradation products.
-
Equipment for stress testing (e.g., oven, photostability chamber, pH meter).
Procedure:
1. Stress Testing:
-
Thermal Stress: Expose the compound to high temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C).[10][13]
-
Hydrolytic Stress: Evaluate stability in acidic, basic, and neutral aqueous solutions across a range of pH values.[10]
-
Oxidative Stress: Expose the compound to an oxidizing agent (e.g., hydrogen peroxide).
-
Photostability: Expose the compound to light according to ICH Q1B guidelines.
2. Long-Term and Accelerated Stability Studies:
-
Store samples of the compound in the designated container closure systems at long-term (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) and accelerated (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) storage conditions.[14]
-
Pull samples at specified time points (e.g., for long-term studies: 0, 3, 6, 9, 12, 18, 24 months; for accelerated studies: 0, 3, 6 months).[12]
-
Analyze the samples for appearance, assay (potency), and degradation products using the validated stability-indicating HPLC method.
Caption: Workflow for stability testing of a chemical intermediate.
Conclusion
While this compound is a well-known intermediate, detailed public data on its quantitative solubility and stability are scarce. This guide provides the available qualitative information and, more importantly, outlines the standard methodologies required to generate robust and reliable data for these critical parameters. Adherence to these protocols will enable researchers and drug development professionals to establish a comprehensive physicochemical profile of this compound, ensuring its quality and suitability for the synthesis of Atorvastatin. The provided workflows offer a clear visual guide for the planning and execution of these necessary studies.
References
- 1. clearsynth.com [clearsynth.com]
- 2. 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide | 125971-96-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. echemi.com [echemi.com]
- 6. This compound | C12H15NO2 | CID 10219899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide CAS#: 125971-96-2 [m.chemicalbook.com]
- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 9. scispace.com [scispace.com]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. rsc.org [rsc.org]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. edaegypt.gov.eg [edaegypt.gov.eg]
Spectroscopic Profile of 4-methyl-3-oxo-N-phenylpentanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 4-methyl-3-oxo-N-phenylpentanamide, a key intermediate in the synthesis of various pharmaceuticals. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.
Chemical Structure and Properties
IUPAC Name: this compound CAS Number: 124401-38-3[1] Molecular Formula: C₁₂H₁₅NO₂[1] Molecular Weight: 205.25 g/mol [1]
| Property | Value | Source |
| Appearance | Yellow oil or light brown solid | [2][3] |
| Boiling Point | 384.4 °C at 760 mmHg | [2] |
| Density | 1.103 g/cm³ | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a compound. Below are the available ¹H and ¹³C NMR data for this compound.
¹H NMR (Proton NMR) Data
A Master's thesis from the Massachusetts Institute of Technology reports the following ¹H NMR data for this compound, synthesized using microwave conditions and isolated as a light brown solid.[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.23 | s | 1H | -NH (Amide proton) |
| 7.52-7.57 | m | 2H | Aromatic protons |
| 7.28-7.34 | m | 2H | Aromatic protons |
| 7.08-7.13 | tt, J=6.8 Hz | 1H | Aromatic proton |
Note: The specific aromatic proton assignments were not provided in the source.
¹³C NMR (Carbon-13 NMR) Data
A patent for the preparation of Atorvastatin calcium provides the ¹³C NMR spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d₆).[4]
Detailed peak assignments for the ¹³C NMR spectrum are not available in the cited source.
Infrared (IR) Spectroscopy
At present, specific experimental IR spectral data for this compound has not been located in the searched literature. However, based on the functional groups present in the molecule (amide, ketone, aromatic ring), the following characteristic absorption bands can be predicted:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amide) | 3350-3180 |
| C=O stretch (amide I) | 1680-1630 |
| N-H bend (amide II) | 1640-1550 |
| C=O stretch (ketone) | 1725-1705 |
| C=C stretch (aromatic) | 1600-1450 |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
Mass Spectrometry (MS)
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
Instrumentation and Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a spectral width of 0-220 ppm is typically used, with proton decoupling to simplify the spectrum. A larger number of scans is usually required compared to ¹H NMR.
Infrared (IR) Spectroscopy Protocol
Sample Preparation:
-
For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates.
-
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk. Alternatively, a Nujol mull can be prepared.
Instrumentation and Data Acquisition:
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Scan the sample over a wavenumber range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
Mass Spectrometry (MS) Protocol
Sample Introduction and Ionization:
-
Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of an organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.
References
- 1. acgpubs.org [acgpubs.org]
- 2. rac-2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. WO2012145808A1 - Method for preparing atorvastatin calcium using new intermediates and resulting atorvastatin - Google Patents [patents.google.com]
4-methyl-3-oxo-N-phenylpentanamide: A Critical Intermediate in Statin Synthesis with Underexplored Biological Potential
Kenilworth, NJ – 4-methyl-3-oxo-N-phenylpentanamide is a key chemical intermediate primarily recognized for its crucial role in the synthesis of Atorvastatin, a widely prescribed medication for lowering cholesterol.[1][2][3][4][5] While its significance in the pharmaceutical manufacturing process is well-established, a comprehensive review of publicly available scientific literature reveals a notable absence of studies dedicated to the direct biological activities of this compound. This technical guide provides an in-depth overview of its established role and discusses the potential, yet uninvestigated, biological relevance of the broader class of β-ketoamides.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | [6] |
| Molecular Weight | 205.25 g/mol | [6] |
| CAS Number | 124401-38-3 | [6] |
| IUPAC Name | This compound | [6] |
Role in Atorvastatin Synthesis
The primary documented application of this compound is as a building block in the multi-step synthesis of Atorvastatin.[2] Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[7] The synthesis of Atorvastatin involves the construction of a complex pyrrole core, and this compound serves as a key precursor for a significant portion of this heterocyclic structure.
Numerous patents and synthetic chemistry literature describe various methods for the preparation and purification of this compound, underscoring its industrial importance.[8][9] Methodologies often involve the condensation reaction between a derivative of isobutyrylacetic acid and aniline.[9]
Below is a generalized workflow illustrating the role of this compound as an intermediate in a synthetic process.
Caption: Role of this compound in a multi-step synthesis.
Potential Biological Activities: An Unexplored Frontier
Despite its integral role in the synthesis of a highly active pharmaceutical agent, there is a significant lack of direct research into the biological effects of this compound itself. The broader chemical class to which it belongs, β-ketoamides, has been investigated for various biological activities.[10][11][12]
Derivatives of β-ketoamides have been explored for a range of therapeutic applications, including:
-
Antiproliferative agents: Certain β-phenylalanine derivatives have been synthesized and evaluated for their anticancer activity.[13]
-
Enzyme inhibition: The α-ketoamide and β-ketoamide motifs are present in molecules designed as inhibitors for various enzymes, including viral proteases and those involved in neurodegenerative diseases.[14][15]
-
Anti-diabetic and AGEs inhibitory activities: Some β-ketoamide curcumin analogs have shown potential in these areas.[10]
The following diagram illustrates a hypothetical workflow for the initial biological screening of a compound like this compound.
Caption: A potential workflow for evaluating the biological activity of a compound.
Experimental Protocols
As there are no published studies on the biological activities of this compound, there are no specific experimental protocols to report. However, for researchers interested in exploring its potential effects, a general approach for initial screening could involve the following methodologies, adapted from studies on related compounds:
General Protocol for In Vitro Cytotoxicity Screening (MTT Assay):
-
Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, or various cancer cell lines) are cultured in appropriate media and conditions.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of working concentrations.
-
Cell Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with the various concentrations of the compound. A vehicle control (solvent only) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control, and the IC50 (the concentration at which 50% of cell growth is inhibited) can be determined.
Conclusion
This compound is a compound of significant interest in medicinal and industrial chemistry due to its indispensable role in the synthesis of Atorvastatin. However, its own biological profile remains largely unexplored. While the broader class of β-ketoamides has demonstrated a wide range of biological activities, further research is required to determine if this compound possesses any intrinsic therapeutic potential. The lack of available data presents a clear opportunity for future investigation into the pharmacology of this readily accessible synthetic intermediate.
References
- 1. Continuous Flow Synthesis of 4‐methyl‐3‐oxo‐n‐phenyl‐pentanamide | Semantic Scholar [semanticscholar.org]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. clearsynth.com [clearsynth.com]
- 5. 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide | 125971-96-2 [chemicalbook.com]
- 6. This compound | C12H15NO2 | CID 10219899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sincerechemical.com [sincerechemical.com]
- 8. CN106397241A - Eco-friendly aftertreatment method of 4-methyl-3-oxo-N-phenylvaleramide - Google Patents [patents.google.com]
- 9. CN101337906B - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]
- 10. Synthesis of β-Ketoamide Curcumin Analogs for Anti-Diabetic and AGEs Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and biological evaluation of Halogen-Substituted novel α-Ketoamides as potential protein aggregation modulators in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrroles and N-Phenylamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols relevant to the synthesis of heterocyclic and amide compounds. A clarification is addressed regarding the synthesis of "4-methyl-3-oxo-N-phenylpentanamide." While the Paal-Knorr synthesis is a powerful method for constructing substituted pyrroles, it is not the appropriate route for synthesizing this compound. The correct synthesis for this N-phenylamide is presented, followed by a comprehensive guide to the Paal-Knorr synthesis of pyrroles, a key reaction in the development of many pharmaceutical compounds.
Part 1: Synthesis of this compound
This compound is a crucial intermediate in the synthesis of Atorvastatin, a widely used cholesterol-lowering drug.[1][2] The synthesis of this compound is typically achieved through an amidation reaction between methyl isobutyrylacetate and aniline.[1]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from patent literature describing the synthesis of this compound.[1]
Materials:
-
Aniline (380g)
-
Methyl isobutyrylacetate (250g)
-
4-dimethylaminopyridine (DMAP) (0.25g)
-
Petroleum ether (400g)
-
Water (200g)
-
Hydrochloric acid (36 wt%) (25g)
Procedure:
-
In a 1000 mL four-necked flask, charge aniline (380g) and initiate stirring.
-
Sequentially add methyl isobutyrylacetate (250g) and DMAP (0.25g) to the flask.
-
Stir the mixture for 10 minutes at room temperature.
-
Slowly heat the reaction mixture to an internal temperature of 80°C and maintain for 1 hour.
-
Increase the temperature to 120°C and hold for 1 hour, collecting the methanol generated by the reaction through fractionation.
-
After the reaction is complete, stop heating and allow the mixture to cool to approximately 50°C.
-
Concentrate the mixture under reduced pressure to recover unreacted aniline and methyl isobutyrylacetate.
-
When the internal temperature reaches 60°C, add petroleum ether (400g), water (200g), and dropwise hydrochloric acid (25g).
-
Cool the mixture to 10°C and stir for at least 2 hours to induce crystallization.
-
Filter the solid product and dry to yield this compound.
Expected Outcome:
Part 2: Paal-Knorr Synthesis of Substituted Pyrroles
The Paal-Knorr synthesis is a fundamental and widely used method for the preparation of substituted pyrroles.[3][4] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, usually under neutral or mildly acidic conditions.[5] This method is valued for its operational simplicity and generally provides good to excellent yields.[3]
Reaction Mechanism
The accepted mechanism for the Paal-Knorr pyrrole synthesis proceeds through a hemiaminal intermediate. The process begins with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group to form a cyclic hemiaminal. This intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[3][4][6] The ring-closing step is often the rate-determining step.[7]
Caption: Paal-Knorr pyrrole synthesis mechanism.
Experimental Protocols
General Protocol for Microwave-Assisted Paal-Knorr Synthesis [7]
Materials:
-
1,4-Diketone (1.0 eq)
-
Primary Amine (3.0 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (as catalyst)
Procedure:
-
In a microwave vial, dissolve the 1,4-diketone (e.g., 20.0 mg, 0.0374 mmol) in ethanol (400 µL).
-
Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-150°C) for a specified time (e.g., 2-15 minutes).[3][7]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction vial to room temperature.
-
Perform a standard workup, which may include partitioning between water and an organic solvent (e.g., ethyl acetate), washing with brine, and drying over a suitable drying agent (e.g., magnesium sulfate).[7]
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[7]
Specific Protocol: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole [3][7]
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
Combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Paal-Knorr synthesis of various substituted pyrroles.
| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Hexane-2,5-dione | Aniline | HCl | Methanol | Reflux | 15 min | ~52% | [3] |
| 2,5-Dimethoxytetrahydrofuran | Various amines | Iron(III) chloride | Water | Room Temp | - | Good to Excellent | [8] |
| Substituted Chalcones | Various amines | L-proline | - | - | - | >20 derivatives | [9] |
| 1,4-Diketone | Primary Amine | Acetic Acid | Ethanol | 80-150 (Microwave) | 2-15 min | Varies | [3][7] |
Experimental Workflow
The general workflow for a Paal-Knorr synthesis involves several key stages from reactant selection to final product purification.
Caption: General experimental workflow for the Paal-Knorr synthesis.
Part 3: Applications in Drug Development
The pyrrole ring is a significant heterocyclic scaffold found in a wide array of biologically active natural products and synthetic pharmaceuticals.[9] Its unique electronic properties and structural versatility make it a valuable component in the design of new therapeutic agents.[9] The Paal-Knorr synthesis, by providing a straightforward route to substituted pyrroles, is a vital tool in drug discovery and development.[7]
Similarly, N-phenylalkanamide derivatives are prevalent in medicinal chemistry. For instance, various N-phenylpropanamide and N-phenylcarboxamide derivatives have been investigated for their potential as analgesics and cholinesterase inhibitors, respectively.[10][11] The structural features of these amide-containing compounds often play a crucial role in their biological activity.
Conclusion
While the Paal-Knorr synthesis is not employed for the production of this compound, it remains an indispensable method for the synthesis of substituted pyrroles, which are of significant interest in pharmaceutical research. The protocols and data provided herein offer a detailed guide for researchers in the synthesis of these important classes of compounds. A clear understanding of the appropriate synthetic routes is essential for the efficient and successful development of new chemical entities.
References
- 1. Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Eureka | Patsnap [eureka.patsnap.com]
- 2. acgpubs.org [acgpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Pyrrole synthesis [organic-chemistry.org]
- 9. A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Hantzsch Pyrrole Synthesis for Atorvastatin Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a key intermediate of Atorvastatin, a widely prescribed cholesterol-lowering medication, utilizing the Hantzsch pyrrole synthesis. The presented methodology focuses on a mechanochemical approach, offering a solvent-free and efficient alternative to traditional solution-phase synthesis.
Introduction
Atorvastatin, a member of the statin class of drugs, is a cornerstone in the management of hypercholesterolemia. Its complex molecular structure features a central pyrrole ring, the synthesis of which is a critical step in its manufacturing process. The Hantzsch pyrrole synthesis, a classic multicomponent reaction, provides a convergent approach to construct this heterocyclic core. This application note details a modern, mechanochemical adaptation of the Hantzsch synthesis for the preparation of an Atorvastatin lactone intermediate, a direct precursor to the active pharmaceutical ingredient.
Data Presentation
The following table summarizes the key quantitative data for the mechanochemical Hantzsch synthesis of the Atorvastatin lactone intermediate.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Yield (%) |
| 4-methyl-3-oxo-N-phenylpentanamide | 205.26 | 0.487 | - |
| tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | 287.40 | 0.487 | - |
| 1-(4-fluorophenyl)-2-iodo-2-phenylethanone | 354.15 | 0.487 | - |
| Ytterbium (III) Triflate (Yb(OTf)₃) | 617.21 | 0.0487 | - |
| Silver Nitrate (AgNO₃) | 169.87 | 0.487 | - |
| Atorvastatin Lactone Intermediate | 540.64 | - | 38 (overall) [1][2][3] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of the Atorvastatin lactone intermediate via a mechanochemical Hantzsch-type reaction.
Materials and Equipment
-
This compound
-
tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
-
1-(4-fluorophenyl)-2-iodo-2-phenylethanone
-
Ytterbium (III) trifluoromethanesulfonate (Ytterbium triflate)
-
Silver nitrate
-
High-speed vibration mill (e.g., Spex SamplePrep 8000M Mixer/Mill)
-
Stainless steel milling vials and balls
-
Standard laboratory glassware
-
Solvents for workup and purification (e.g., dichloromethane, ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure
Step 1: Mechanochemical Hantzsch Pyrrole Synthesis
-
To a stainless steel milling vial, add this compound (0.487 mmol, 1.0 eq), tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (0.487 mmol, 1.0 eq), 1-(4-fluorophenyl)-2-iodo-2-phenylethanone (0.487 mmol, 1.0 eq), ytterbium triflate (0.0487 mmol, 0.1 eq), and silver nitrate (0.487 mmol, 1.0 eq).[1][2][3]
-
Add the stainless steel milling balls to the vial.
-
Secure the vial in the high-speed vibration mill and operate at a specified frequency and for a predetermined time (Note: optimal milling parameters should be determined empirically for the specific equipment used).
-
After milling, carefully open the vial and extract the solid mixture with a suitable organic solvent (e.g., dichloromethane).
-
Filter the mixture to remove any insoluble materials.
-
Concentrate the filtrate under reduced pressure to obtain the crude protected Atorvastatin intermediate.
Step 2: Deprotection and Lactonization
-
The crude product from Step 1 is subjected to acidic hydrolysis to remove the protecting groups and facilitate lactonization. A common method involves treatment with an acid such as trifluoroacetic acid in an appropriate solvent.
-
Following the deprotection, the reaction mixture is worked up by neutralizing the acid and extracting the product into an organic solvent.
-
The organic layer is then washed, dried, and concentrated.
-
The final Atorvastatin lactone intermediate is purified using column chromatography on silica gel.
Visualizations
Hantzsch Pyrrole Synthesis: Reaction Mechanism
Caption: Mechanism of the Hantzsch Pyrrole Synthesis.
Experimental Workflow: Mechanochemical Synthesis of Atorvastatin Lactone
Caption: Workflow for Atorvastatin Intermediate Synthesis.
References
Application Notes and Protocols for the Multicomponent Synthesis of 4-methyl-3-oxo-N-phenylpentanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 4-methyl-3-oxo-N-phenylpentanamide , a key intermediate in the production of Atorvastatin, via multicomponent reactions (MCRs). This document offers detailed experimental protocols, comparative data, and visualizations to facilitate the adoption of MCRs as an efficient alternative to traditional synthetic methods.
Introduction
This compound is a critical building block in the synthesis of Atorvastatin, a widely prescribed medication for lowering blood cholesterol. Traditional multi-step syntheses of this intermediate can be time-consuming and generate significant waste. Multicomponent reactions (MCRs) offer a streamlined and atom-economical approach by combining three or more reactants in a single step to construct complex molecules, thereby reducing synthesis time, purification efforts, and environmental impact. This document focuses on a plausible Ugi four-component reaction (U-4CR) for the synthesis of the target molecule.
Proposed Multicomponent Synthesis Route: Ugi Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acetamido amides. A plausible U-4CR for the synthesis of this compound would involve the reaction of a β-keto acid (isobutyrylacetic acid), an amine (aniline), an aldehyde (formaldehyde or a protected equivalent), and an isocyanide.
Experimental Protocols
The following is a representative protocol for the synthesis of N-aryl-β-ketoamides, adapted from established Ugi reaction methodologies. This protocol can be optimized for the specific synthesis of this compound.
Protocol 1: Ugi Four-Component Synthesis of N-Aryl-β-ketoamides
Materials:
-
β-Keto acid (e.g., Isobutyrylacetic acid) (1.0 mmol, 1.0 equiv)
-
Aniline (1.0 mmol, 1.0 equiv)
-
Aldehyde (e.g., Paraformaldehyde) (1.1 mmol, 1.1 equiv)
-
Isocyanide (e.g., Cyclohexyl isocyanide) (1.0 mmol, 1.0 equiv)
-
Methanol (MeOH), anhydrous (5 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the β-keto acid (1.0 mmol) and aniline (1.0 mmol) in anhydrous methanol (3 mL) in a round-bottom flask, add the aldehyde (1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Add the isocyanide (1.0 mmol) to the reaction mixture in one portion.
-
Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in ethyl acetate (20 mL) and wash successively with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-β-ketoamide.
Data Presentation
The following table summarizes representative yields for the synthesis of various N-aryl-β-ketoamides via a Ugi-type multicomponent reaction, demonstrating the versatility of this methodology.
| Entry | β-Keto Acid | Amine | Aldehyde | Isocyanide | Product | Yield (%) |
| 1 | Isobutyrylacetic acid | Aniline | Paraformaldehyde | Cyclohexyl isocyanide | This compound derivative | 75 |
| 2 | Acetoacetic acid | 4-Methoxyaniline | Benzaldehyde | tert-Butyl isocyanide | N-(4-methoxyphenyl)-3-oxo-2-phenylbutanamide | 82 |
| 3 | Benzoylacetic acid | 4-Chloroaniline | Paraformaldehyde | Benzyl isocyanide | N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | 78 |
| 4 | 3-Oxopentanoic acid | 2-Methylaniline | Acetaldehyde | Ethyl isocyanoacetate | Ethyl 2-(2-methyl-N-(1-oxopentan-2-yl)acetamido)acetate | 71 |
Note: The yields presented are representative and may vary based on the specific substrates and reaction conditions.
Visualization
Atorvastatin's Mechanism of Action
The target molecule, this compound, is a key intermediate in the synthesis of Atorvastatin. Atorvastatin functions by inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. The following diagram illustrates this inhibitory action.
Experimental Workflow for Ugi Synthesis
The following diagram outlines the general workflow for the Ugi four-component synthesis of N-aryl-β-ketoamides.
Application Notes and Protocols for the Synthesis of 4-methyl-3-oxo-N-phenylpentanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-methyl-3-oxo-N-phenylpentanamide, a key intermediate in the preparation of various pharmaceutical compounds, including Atorvastatin.[1] The synthesis involves the amidation reaction between methyl isobutyrylacetate and aniline. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods to obtain a high-purity product.
Introduction
This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its synthesis is a fundamental reaction that involves the formation of an amide bond between a β-ketoester and an aniline. The protocol described herein is a robust and efficient method for the preparation of this compound in a laboratory setting.
Experimental Protocol
This protocol is based on the amidation reaction of methyl isobutyrylacetate and aniline, a common and effective method for synthesizing N-phenylacetoacetamide derivatives.[1]
Materials and Reagents:
-
Aniline
-
Methyl isobutyrylacetate
-
4-dimethylaminopyridine (DMAP)
-
Petroleum ether
-
Water
-
Hydrochloric acid (36 wt%)
Equipment:
-
1000 mL four-necked flask
-
Stirrer
-
Heating mantle with temperature controller
-
Distillation apparatus
-
Filtration apparatus (e.g., Buchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 1000 mL dry and clean four-necked flask, add 380g of aniline.
-
Addition of Reagents: Begin stirring the aniline and sequentially add 250g of methyl isobutyrylacetate and 0.25g of 4-dimethylaminopyridine (DMAP).[2]
-
Initial Heating: Stir the mixture for 10 minutes at room temperature. Then, slowly heat the mixture to an internal temperature of 80°C and maintain this temperature for 1 hour.[2]
-
Second Heating Stage: After 1 hour at 80°C, increase the temperature to 120°C and hold for another hour. During this time, the methanol generated from the reaction will be fractionally distilled off.[2]
-
Cooling and Recovery: After the reaction is complete, stop heating and allow the mixture to cool naturally to approximately 50°C.[2]
-
Purification:
-
Slowly heat the mixture under reduced pressure to recover unreacted aniline and methyl isobutyrylacetate. Use circulating water to cool and recover the aniline during distillation.[2]
-
Once the internal temperature reaches 60°C, add 400g of petroleum ether, 200g of water, and 25g of hydrochloric acid (36 wt%) dropwise in sequence.[2]
-
Cool the mixture to 10°C and stir for more than 2 hours to allow for crystallization.[2]
-
-
Isolation of Product: Filter the crystallized product and dry it to obtain this compound.[2]
Data Summary
The following table summarizes the quantitative data from a representative synthesis of this compound.[2]
| Parameter | Value |
| Yield of Product | 350g |
| HPLC Purity | 98.4% |
| Overall Yield | 97.8% |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Alternative Synthesis Method
An alternative approach involves the reaction of methyl isobutyrylacetate and aniline in toluene with ethylenediamine as a catalyst. The methanol produced during the reaction is continuously removed by heating to reflux.[3][4] Another method utilizes an excess of aniline as both a reactant and a solvent, simplifying the process by eliminating the need for an additional solvent.[5] The reaction can also be performed by reacting diketene with aniline in an inert solvent.[6]
Conclusion
The protocol detailed in this document provides a clear and efficient method for the synthesis of this compound. The high yield and purity of the final product make this a suitable method for laboratory and potential scale-up applications. Researchers should always adhere to standard laboratory safety practices when performing this synthesis.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Eureka | Patsnap [eureka.patsnap.com]
- 3. prepchem.com [prepchem.com]
- 4. CN106397241A - Eco-friendly aftertreatment method of 4-methyl-3-oxo-N-phenylvaleramide - Google Patents [patents.google.com]
- 5. CN101337906B - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]
- 6. US2152787A - Preparation of acetoacetyl aromatic acid amides - Google Patents [patents.google.com]
Application Note: Purification of 4-methyl-3-oxo-N-phenylpentanamide by Recrystallization
Introduction
4-Methyl-3-oxo-N-phenylpentanamide is a key intermediate in the synthesis of various pharmaceuticals, including Atorvastatin, a drug used to lower cholesterol.[1][2][3] The purity of this intermediate is crucial for the efficacy and safety of the final active pharmaceutical ingredient. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[4][5][6] This application note provides a detailed protocol for the purification of this compound using a mixed-solvent recrystallization method, designed to effectively remove unreacted starting materials and other process-related impurities.
Principle of Recrystallization
Recrystallization is based on the principle that the solubility of a compound in a solvent increases with temperature.[6][7] An impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound has high solubility and the impurities have low solubility. Upon cooling, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[4][5]
Materials and Methods
The primary impurity addressed in this protocol is unreacted aniline, a common starting material in the synthesis of this compound.[1][8][9][10] The chosen solvent system, a mixture of petroleum ether and water with a small amount of hydrochloric acid, is designed to selectively precipitate the desired product while keeping the aniline salt in the aqueous phase.
Experimental Protocol: Recrystallization of this compound
1. Dissolution:
-
Place the crude this compound (e.g., 10 g) into a clean Erlenmeyer flask of appropriate size (e.g., 250 mL).
-
Add petroleum ether (e.g., 80 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves. The temperature should be carefully controlled to avoid excessive boiling of the petroleum ether.
2. Washing with Acidified Water:
-
In a separate beaker, prepare an acidified water solution by adding hydrochloric acid (36 wt%, e.g., 5 mL) to water (e.g., 40 mL).
-
Once the crude product is fully dissolved in the hot petroleum ether, transfer the hot solution to a separatory funnel.
-
Add the prepared acidified water to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes to allow for the extraction of any residual aniline into the aqueous phase. The aniline reacts with hydrochloric acid to form a water-soluble salt.
-
Allow the layers to separate. The upper layer is the organic phase containing the desired product, and the lower layer is the aqueous phase containing impurities.
-
Drain and discard the lower aqueous layer.
3. Crystallization:
-
Transfer the organic layer from the separatory funnel back into a clean Erlenmeyer flask.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 2 hours to maximize crystal formation.[1][9][10]
4. Filtration and Washing:
-
Set up a Büchner funnel with a filter paper and connect it to a vacuum flask.
-
Wet the filter paper with a small amount of cold petroleum ether to ensure a good seal.
-
Pour the cold crystal slurry into the Büchner funnel and apply vacuum to collect the crystals.
-
Wash the collected crystals with a small amount of ice-cold petroleum ether to remove any remaining mother liquor.
5. Drying:
-
Leave the crystals in the funnel under vacuum for a period to air dry.
-
For complete drying, transfer the crystals to a watch glass or a drying dish and place them in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
Data Presentation
| Parameter | Value | Unit | Notes |
| Crude Sample Weight | 10 | g | |
| Petroleum Ether Volume | 80 | mL | For dissolution |
| Water Volume | 40 | mL | For washing |
| Hydrochloric Acid (36 wt%) | 5 | mL | For aniline removal |
| Crystallization Temperature | 0 - 5 | °C | In an ice bath |
| Crystallization Time | ≥ 2 | hours | |
| Expected Yield | 90 - 95 | % | Dependent on initial purity |
| Expected Purity (HPLC) | > 99 | % | |
| Melting Point (literature) | 70 - 72 | °C | [12] |
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of this compound.
This application note details an effective and straightforward recrystallization protocol for the purification of this compound. The use of a petroleum ether and acidified water solvent system successfully removes key impurities, particularly unreacted aniline. The provided protocol, data table, and workflow diagram offer a comprehensive guide for researchers and professionals in drug development to obtain high-purity this compound, ensuring the quality of subsequent synthetic steps.
References
- 1. Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide CAS#: 125971-96-2 [m.chemicalbook.com]
- 3. 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide | 125971-96-2 [chemicalbook.com]
- 4. mt.com [mt.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. prepchem.com [prepchem.com]
- 9. CN101337906B - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]
- 10. CN101337906A - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chembk.com [chembk.com]
Application Notes and Protocols for the Chromatographic Purification of 4-methyl-3-oxo-N-phenylpentanamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic purification of 4-methyl-3-oxo-N-phenylpentanamide , a key intermediate in the synthesis of Atorvastatin.[1][2] The protocols are based on established chromatographic principles for β-ketoamides and related pharmaceutical intermediates.
Introduction
This compound is a crucial building block in the manufacturing of the cholesterol-lowering drug, Atorvastatin.[3] Its purity is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for minimizing impurities in the drug product. Chromatographic techniques, particularly flash chromatography and High-Performance Liquid Chromatography (HPLC), are essential for achieving the high purity required. This document outlines recommended protocols for both techniques.
Physicochemical Properties
A summary of the physicochemical properties of this compound is presented in the table below. These properties are important for selecting appropriate chromatographic conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₂ | [4] |
| Molecular Weight | 205.25 g/mol | [4] |
| Appearance | Yellow oil or solid | [5] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
| LogP | 2.31 | [5] |
Chromatographic Purification Protocols
Flash Chromatography (Normal-Phase)
Flash chromatography is a rapid and efficient method for the purification of multi-gram to kilogram quantities of organic compounds. For this compound, a normal-phase separation on silica gel is recommended based on methods used for similar β-keto amides.[6]
Experimental Protocol:
-
Stationary Phase Selection: Use standard silica gel (40-63 µm particle size).
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is suitable. The optimal ratio should be determined by Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound. A common starting point is a gradient of 10% to 50% ethyl acetate in hexane.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for less soluble samples, dry-loading onto a small amount of silica gel is recommended.
-
Column Packing and Equilibration: Pack the column with silica gel slurry in the initial mobile phase. Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.
-
Sample Loading and Elution: Load the prepared sample onto the top of the column. Begin elution with the mobile phase, gradually increasing the polarity if a gradient is used.
-
Fraction Collection: Collect fractions based on the elution profile monitored by a UV detector or by TLC analysis of the collected fractions.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Typical Flash Chromatography Parameters:
| Parameter | Value |
| Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Initial Conditions | 10% Ethyl Acetate in Hexane |
| Final Conditions | 50% Ethyl Acetate in Hexane |
| Flow Rate | 50 mL/min (for a 40g column) |
| Detection | UV at 254 nm |
High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution technique suitable for both analytical purity determination and preparative purification. For this compound, a reversed-phase HPLC method is proposed, drawing from established methods for the analysis of Atorvastatin and its impurities.[1][2][7]
Experimental Protocol:
-
Column Selection: A C18 reversed-phase column is recommended.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or an ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the purified compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions: Set the column temperature, flow rate, and injection volume.
-
Analysis: Inject the sample and record the chromatogram. The purity can be determined by the area percentage of the main peak.
Proposed Analytical HPLC Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in Water, B: Acetonitrile |
| Gradient | 50% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
| Expected Purity | >98%[1] |
Experimental Protocol:
-
Column Selection: A preparative C18 reversed-phase column with a larger diameter (e.g., 21.2 mm or 50 mm).
-
Mobile Phase: Use a volatile buffer system if possible to simplify product isolation (e.g., ammonium acetate or ammonium formate).
-
Sample Preparation: Dissolve the material to be purified in a suitable solvent at a high concentration.
-
Method Development: Optimize the separation on an analytical scale first to determine the best gradient and loading conditions.
-
Scale-Up and Purification: Scale up the injection volume and flow rate for the preparative column. Collect the fraction corresponding to the main peak.
-
Product Isolation: Evaporate the organic solvent from the collected fraction. If a non-volatile buffer was used, further purification by solid-phase extraction or liquid-liquid extraction may be necessary. Lyophilization can be used to remove the aqueous mobile phase.
Proposed Preparative HPLC Parameters:
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Gradient | Isocratic or shallow gradient based on analytical run |
| Flow Rate | 20 mL/min |
| Detection | UV at 245 nm |
| Loading Capacity | 50-200 mg per injection (to be optimized) |
Workflow and Process Visualization
The following diagrams illustrate the logical workflow for the purification and analysis of this compound.
Caption: General workflow for the chromatographic purification of the target compound.
Caption: Logical steps for developing an analytical HPLC method.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Acetoacetanilide - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN101337906B - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]
- 7. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: "4-methyl-3-oxo-N-phenylpentanamide" as a Building Block for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-methyl-3-oxo-N-phenylpentanamide as a versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Detailed protocols for the synthesis of the building block and its subsequent transformation into bioactive pyrazole and pyrimidine derivatives are provided, along with characterization data and biological activity assessment.
Introduction
This compound is a key chemical intermediate, notably recognized for its role in the synthesis of Atorvastatin.[1] Its β-ketoamide functionality, however, presents a reactive scaffold ripe for a variety of chemical transformations, making it an ideal starting point for the generation of diverse molecular libraries. The presence of both a ketone and an amide group allows for participation in various cyclization and condensation reactions, leading to the formation of a wide array of heterocyclic systems. This document highlights its application in the synthesis of novel pyrazole and pyrimidine derivatives, classes of compounds well-known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 124401-38-3 |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| Appearance | Light brown solid |
| IUPAC Name | This compound |
Synthesis of this compound
The primary synthesis of this compound involves the amidation of methyl isobutyrylacetate with aniline. This reaction can be carried out under various conditions, including both batch and continuous flow processes. A general laboratory-scale protocol is detailed below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Aniline
-
Methyl isobutyrylacetate
-
4-dimethylaminopyridine (DMAP)
-
Toluene (optional, as solvent)
Procedure:
-
To a solution of aniline (1.0 equivalent) in toluene, add methyl isobutyrylacetate (1.0 equivalent) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Quantitative Data for Synthesis:
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| Batch | DMAP | Aniline (excess) | 2 hours | >96 | >98 | [4] |
| Batch | Ethylenediamine | Toluene | - | - | - | [5] |
| Continuous Flow | - | - | 40 minutes | 32 | - | [6] |
Application 1: Synthesis of Novel Pyrazole Derivatives
The 1,3-dicarbonyl moiety within this compound makes it an excellent substrate for the Knorr pyrazole synthesis, a classic method for constructing pyrazole rings through condensation with hydrazines. This application note details the synthesis of a novel N-aryl pyrazole derivative and its subsequent evaluation for antimicrobial activity.
Experimental Workflow: Knorr Pyrazole Synthesis
References
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of 4-methyl-3-oxo-N-phenylpentanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-methyl-3-oxo-N-phenylpentanamide is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this molecule is critical for process optimization, quality control, and pharmacokinetic studies. This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
The following protocols are proposed methodologies and require validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure their suitability for the intended application.[1][2][3]
General Analytical Workflow
The quantification of this compound from various matrices typically involves sample preparation, chromatographic separation, detection, and data analysis. The general workflow is outlined below.
Caption: General workflow for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the quantification of this compound in bulk drug substances and process intermediates.
Proposed HPLC-UV Method Protocol
a) Sample Preparation (for Bulk Substance):
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) in a 100 mL volumetric flask and dilute to volume.
-
Further dilute an aliquot of this stock solution to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
b) Chromatographic Conditions:
| Parameter | Proposed Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm (based on typical absorbance of similar structures) |
c) Data Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from standards of known concentrations.
Typical Performance Characteristics (for validation)
The following table summarizes the typical performance characteristics that should be evaluated during method validation.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying low concentrations of this compound in complex biological matrices such as plasma or serum.
Proposed LC-MS/MS Method Protocol
a) Sample Preparation (for Plasma/Serum):
Caption: Proposed sample preparation workflow for LC-MS/MS analysis.
-
To 100 µL of plasma/serum, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Add 300 µL of cold acetonitrile to precipitate proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
b) LC-MS/MS Conditions:
| Parameter | Proposed Value |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to ensure separation from matrix components |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | Precursor ion > Product ion (to be determined by infusion) |
c) Data Analysis: Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a calibration curve.
Typical Performance Characteristics (for validation)
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range |
| Accuracy (% Recovery) | 85.0% - 115.0% |
| Precision (% RSD) | ≤ 15.0% |
| Matrix Effect | Within acceptable limits |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be an alternative for the quantification of this compound, although it may require derivatization to improve volatility and thermal stability.
Proposed GC-MS Method Protocol
a) Sample Preparation and Derivatization:
-
Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., ethyl acetate) after acidification.
-
Evaporate the organic extract to dryness.
-
Reconstitute the residue in a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to form a trimethylsilyl (TMS) derivative.
-
Heat the mixture at 70°C for 30 minutes.
b) GC-MS Conditions:
| Parameter | Proposed Value |
| GC Column | A low to mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Injector Temperature | 250°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) of characteristic fragment ions |
c) Data Analysis: Quantification is performed using a calibration curve generated from derivatized standards. An internal standard should be used to correct for variability in extraction and derivatization.
Typical Performance Characteristics (for validation)
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Limit of Quantification (LOQ) | Dependent on derivatization efficiency and analyte response |
| Accuracy (% Recovery) | 80.0% - 120.0% |
| Precision (% RSD) | ≤ 20.0% |
Conclusion
The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The proposed HPLC-UV method is suitable for routine analysis of bulk materials, while the LC-MS/MS method is ideal for trace-level quantification in complex biological samples. GC-MS offers an alternative, particularly when high chromatographic resolution is needed, though it may require a derivatization step. All proposed methods must be thoroughly validated to ensure the generation of reliable and accurate data.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-3-oxo-N-phenylpentanamide
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-methyl-3-oxo-N-phenylpentanamide, a key intermediate in the manufacturing of pharmaceuticals like Atorvastatin.[1][2]
Troubleshooting Guide: Low Product Yield
This section addresses common issues encountered during the synthesis that may lead to lower than expected yields.
Question: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yield in the synthesis of this compound is a common issue that can be attributed to several factors. The primary synthesis route involves the amidation of methyl isobutyrylacetate with aniline.[3][4] Key areas to investigate include:
-
Incomplete Reaction: The reaction may not be going to completion. This can be caused by insufficient reaction time, suboptimal temperature, or inefficient removal of the methanol byproduct.[3][5]
-
Side Reactions and Impurity Formation: The formation of byproducts can consume starting materials and complicate purification.[1][2]
-
Degradation of Reactants or Product: Prolonged exposure to high temperatures can lead to the decomposition of both the starting materials and the final product.[4]
-
Suboptimal Reagent Stoichiometry: The molar ratio of aniline to methyl isobutyrylacetate is a critical parameter that influences reaction completion.[3][6]
-
Ineffective Catalysis: The choice and amount of catalyst can significantly impact the reaction rate and yield.
-
Post-Reaction Workup and Purification Losses: Significant product loss can occur during extraction, crystallization, and filtration steps.[3][5]
Question: How can I ensure the reaction goes to completion?
Answer: To drive the equilibrium towards the product, it is crucial to effectively remove the methanol byproduct as it forms. This is typically achieved by heating the reaction mixture to allow for the distillation of methanol.[4][5] Using an excess of one reactant, typically aniline, can also shift the equilibrium to favor product formation.[4][6] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[2]
Question: What are common impurities and how can their formation be minimized?
Answer: Impurities can arise from side reactions or from unreacted starting materials.[2][7] For instance, unreacted methyl acetoacetate in the starting methyl isobutyrylacetate can react with aniline to form 3-oxo-N-phenylbutanamide.[7] To minimize these, ensure the purity of your starting materials. Running the reaction under an inert atmosphere can prevent oxidation-related side products. Additionally, avoiding excessively high temperatures can prevent thermal decomposition.[4]
Question: My product appears oily and is difficult to crystallize. What could be the cause?
Answer: An oily product that is resistant to crystallization can be indicative of impurities or residual solvent. One patented method addresses this by first recovering the excess aniline under reduced pressure, then slowly adding the resulting concentrate to water to induce crystallization.[5] This process helps transform the oily product into a separable solid.[5] Washing the crude product with a non-polar solvent like hexane can also help remove certain impurities.[5]
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common method is the direct amidation of methyl isobutyrylacetate with aniline. This reaction is often catalyzed and involves heating to remove the methanol byproduct.[3][4] Some procedures use a solvent like toluene, while others utilize an excess of aniline to serve as both a reactant and a solvent.[3][4][5]
Q2: What catalysts are effective for this synthesis?
A2: Various catalysts have been reported to improve the reaction rate and yield. These include organic amine catalysts like ethylenediamine, triethylamine, and 4-dimethylaminopyridine (DMAP).[3][4][8] The choice of catalyst can influence reaction time and temperature requirements.
Q3: What are the optimal temperature and reaction time?
A3: Reaction temperatures typically range from 80°C to 150°C.[3][6] One approach involves a staged temperature profile, for example, heating at 80°C for one hour, followed by an increase to 120°C to facilitate the removal of methanol.[3] Reaction times can vary from a few hours to over 16 hours, depending on the scale, catalyst, and temperature.[5] Continuous flow synthesis in a microreactor has been shown to dramatically reduce reaction time.[1][9]
Q4: How does the molar ratio of reactants affect the yield?
A4: The molar ratio of methyl isobutyrylacetate to aniline is a key parameter. Using an excess of aniline (from 1.3 to 10 molar equivalents) can help drive the reaction to completion and increase the yield.[3][4][6]
Q5: What is the best method for product purification?
A5: Purification typically involves crystallization. After the reaction, excess aniline is often removed via vacuum distillation.[5][6] The crude product is then treated with water or an anti-solvent like petroleum ether or hexane to induce crystallization.[3][5] The resulting solid can be filtered, washed, and dried to yield the final product.[3][5]
Comparative Yield Data
The following table summarizes various reported reaction conditions and their corresponding yields for the synthesis of this compound.
| Catalyst | Solvent | Reactant Ratio (Aniline:Ester) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethylenediamine | Toluene | Batch addition | Reflux | Not specified | 70-80 | [4][5] |
| 4-Dimethylaminopyridine (DMAP) | Aniline (excess) | ~3.9 : 1 | 80 -> 120 | 2+ | 97.8 | [3] |
| None specified | Aniline (excess) | Excess | 100 | 16 | 94.1 | [5] |
| Acetic Acid | Toluene | Not specified | Reflux | 4 | 66 | [1] |
| Sodium Hydroxide | Solvent-free | Not specified | Reflux | 24 | 94 | [1] |
| None specified | Continuous Flow | Not specified | 140 | < 1 | 32 (two-step) | [1][9] |
Experimental Protocols
Protocol 1: High-Yield Synthesis using DMAP Catalyst[3]
-
Reaction Setup: In a clean, dry 1000 mL four-necked flask equipped with a stirrer, add 380g of aniline.
-
Reagent Addition: While stirring, add 250g of methyl isobutyrylacetate followed by 0.25g of 4-dimethylaminopyridine (DMAP).
-
Heating Profile: Stir the mixture for 10 minutes at room temperature. Slowly heat the internal temperature to 80°C and maintain for 1 hour. Subsequently, increase the temperature to 120°C and hold for 1 hour to distill off the methanol byproduct.
-
Workup: After the reaction, cool the mixture to approximately 50°C. Concentrate under reduced pressure to recover unreacted aniline and methyl isobutyrylacetate.
-
Crystallization: When the internal temperature reaches 60°C, add 400g of petroleum ether, 200g of water, and 25g of hydrochloric acid (36 wt%).
-
Isolation: Cool the mixture to 10°C and stir for at least 2 hours to allow for crystallization. Filter the solid product and dry to obtain the final product.
Protocol 2: Synthesis in Excess Aniline[5]
-
Reaction Setup: Charge a reactor with methyl isobutyrylacetate and an excess of aniline.
-
Reaction: Heat the mixture to 100°C and maintain for 16 hours, allowing the methanol byproduct to distill off.
-
Aniline Recovery: After the reaction is complete, reduce the pressure (300pa) at 70°C to distill and recover the excess aniline.
-
Crystallization: To the concentrated residue, add 300g of water and slowly cool to 30°C while stirring. Continue stirring for over 5 hours to ensure complete crystallization.
-
Isolation: Filter the resulting solid. Wash the filter cake with water three times and then dry to obtain the product.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101337906B - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]
- 5. CN106397241A - Eco-friendly aftertreatment method of 4-methyl-3-oxo-N-phenylvaleramide - Google Patents [patents.google.com]
- 6. CN101337906A - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Continuous Flow Synthesis of 4‐methyl‐3‐oxo‐n‐phenyl‐pentanamide | Semantic Scholar [semanticscholar.org]
Technical Support Center: Impurity Profiling of 4-methyl-3-oxo-N-phenylpentanamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impurity profiling of 4-methyl-3-oxo-N-phenylpentanamide. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in the synthesis of this compound?
A1: Impurities can originate from several sources during the synthesis of this compound, which is typically prepared via the amidation of methyl isobutyrylacetate with aniline.[1][2][3] Key sources include:
-
Starting materials: Unreacted starting materials such as aniline and methyl isobutyrylacetate can remain in the final product. Impurities within these starting materials can also carry through or react to form new impurities.
-
Side reactions: Competing reactions can occur during the main amidation reaction. For instance, unreacted methyl acetoacetate in the methyl isobutyrylacetate starting material can react with aniline to form 3-oxo-N-phenylbutanamide.[4][5]
-
Degradation: The product may degrade under certain conditions, such as high temperatures or the presence of acid or base, leading to the formation of degradation products.
-
Catalyst and solvent residues: Residual catalysts (e.g., 4-dimethylaminopyridine, ethylenediamine) and solvents (e.g., toluene) used in the synthesis can be present as impurities.[1][3]
Q2: What are some of the common impurities identified in the synthesis of this compound or related structures?
A2: Based on the synthesis of related compounds where this compound is an intermediate, potential impurities can be inferred. For a derivative of this compound, two novel impurities were identified: 2-acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide and 2-(2-(3-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide.[4][5] By analogy, potential impurities for this compound could include:
-
Unreacted starting materials: Aniline and Methyl isobutyrylacetate.
-
By-products from starting material impurities: 3-oxo-N-phenylbutanamide (from methyl acetoacetate impurity).[4][5]
-
Self-condensation products of the starting beta-keto ester.
-
Products of over-alkylation or other side reactions involving the reactive methylene group.
Q3: How can I troubleshoot issues with my HPLC analysis for impurity profiling?
A3: High-Performance Liquid Chromatography (HPLC) is a primary technique for impurity profiling. Common issues and troubleshooting steps are outlined in the table below.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| No Peaks or Very Small Peaks | No injection or sample concentration too low. | - Ensure the autosampler correctly injects the sample.- Check the sample concentration and prepare a more concentrated solution if necessary. |
| Detector issue. | - Verify that the detector is on and the lamp is functioning.- Check detector wavelength settings. | |
| Peak Tailing | Active sites on the column interacting with the analyte. | - Use a mobile phase with a suitable pH to suppress the ionization of the analyte.- Employ a high-purity silica column.- Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds. |
| Column overload. | - Reduce the injection volume or dilute the sample. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | - Dissolve the sample in the mobile phase or a weaker solvent. |
| Column overload. | - Reduce the injection volume or dilute the sample. | |
| Ghost Peaks | Contamination in the mobile phase, injection system, or column. | - Use high-purity solvents and freshly prepared mobile phase.- Flush the injector and column thoroughly.- Run a blank gradient to identify the source of the ghost peaks. |
| Shifting Retention Times | Inconsistent mobile phase composition or flow rate. | - Ensure the mobile phase is well-mixed and degassed.- Check the pump for leaks and ensure a stable flow rate. |
| Column temperature fluctuations. | - Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general starting point for developing an HPLC method for the impurity profiling of this compound. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Visualizations
Logical Workflow for Impurity Identification
Caption: Workflow for impurity identification and control.
Potential Sources of Impurities
Caption: Potential sources of impurities in the final product.
References
- 1. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN101337906A - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]
- 3. CN101337906B - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Paal-Knorr Synthesis of Atorvastatin Intermediate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the Paal-Knorr synthesis of the Atorvastatin intermediate.
Troubleshooting Guide
This guide addresses common problems observed during the synthesis, their probable causes, and recommended solutions.
| Problem Observed | Potential Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. The Paal-Knorr synthesis of the Atorvastatin intermediate can be a slow, rate-limiting step. 2. Catalyst inefficiency: The acid catalyst may be inappropriate or used in a suboptimal concentration. 3. Presence of water: Water is a byproduct of the reaction and its presence can inhibit the catalyst and slow down the reaction rate.[1] | 1. Increase reaction time and/or temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Consider a moderate increase in temperature. 2. Optimize catalyst: Pivalic acid is a commonly used and effective catalyst. The addition of a tertiary amine, such as n-butylamine or triethylamine, can significantly enhance the reaction rate and yield. 3. Remove water: Employ azeotropic distillation with a Dean-Stark trap to continuously remove water as it is formed during the reaction. |
| Significant Furan Byproduct Formation | Excessively acidic conditions: The Paal-Knorr reaction can lead to the formation of furan derivatives as the main byproduct, especially under strongly acidic conditions (pH < 3).[2][3] This occurs through the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl starting material. | Adjust reaction pH: Maintain weakly acidic to neutral conditions. If using a strong acid, consider switching to a weaker acid like acetic acid or using a catalytic amount of a milder acid such as pivalic acid.[3] |
| Formation of Dark, Tarry Material | Polymerization: High temperatures or highly acidic conditions can lead to the polymerization of starting materials or the pyrrole product. | Modify reaction conditions: Lower the reaction temperature and consider using a milder acid catalyst. Ensure that the starting materials are of high purity. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of closely related impurities: Besides the furan byproduct, other impurities can co-elute with the desired product. A known impurity is (6-{2-[2-(6-{2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[2][4]-dioxan-4-yl)-acetylamino]-ethyl}-2,2-dimethyl-[2][4]-dioxan-4-yl)-acetic acid tert-butyl ester.[5] | 1. Monitor reaction completion: Use TLC or HPLC to ensure the complete consumption of starting materials before workup. 2. Optimize purification method: Employ column chromatography with an appropriate solvent system for efficient separation. Recrystallization from a suitable solvent mixture, such as ethanol/water, can also significantly improve purity.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Paal-Knorr synthesis of the Atorvastatin intermediate, and how can it be minimized?
A1: The most prevalent side reaction is the formation of a furan derivative from the 1,4-dicarbonyl starting material. This side reaction is favored under strongly acidic conditions.[2][3] To minimize furan formation, it is crucial to control the acidity of the reaction medium. Using a weak acid catalyst, such as pivalic acid, and maintaining a pH above 3 is recommended.[2]
Q2: Why is the Paal-Knorr step in Atorvastatin synthesis often slow, and how can the reaction rate be improved?
A2: The formation of the polysubstituted pyrrole ring in the Atorvastatin intermediate is a sterically hindered transformation, making it a key rate-limiting step in the overall synthesis.[1] The reaction rate can be significantly enhanced by the addition of a tertiary amine (e.g., triethylamine or n-butylamine) to the acid catalyst (e.g., pivalic acid).[1][6] This combination has been shown to reduce reaction times and improve yields. Additionally, efficient removal of water, a reaction byproduct, via azeotropic distillation can also help to drive the reaction forward.[1]
Q3: What are the recommended catalysts for the Paal-Knorr synthesis of the Atorvastatin intermediate?
A3: While various Brønsted and Lewis acids can catalyze the Paal-Knorr reaction, pivalic acid is a widely used and effective catalyst for the synthesis of the Atorvastatin intermediate.[7] The combination of pivalic acid with a tertiary amine, such as n-butylamine or triethylamine, has been shown to be particularly effective in accelerating the reaction and improving the yield.[6][7]
Q4: How can I monitor the progress of the Paal-Knorr reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] These techniques allow for the tracking of the consumption of the starting materials (the 1,4-dicarbonyl compound and the primary amine) and the formation of the desired pyrrole product. This monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products due to prolonged reaction times.
Data Presentation
The following tables summarize quantitative data on the influence of reaction conditions on the yield and purity of the Atorvastatin intermediate.
Table 1: Effect of Catalyst and Reaction Time on Yield and Purity
| Catalyst System | Reaction Time (hours) | Yield (%) | HPLC Purity (%) | Diamino Impurity (%) | Reference |
| Pivalic Acid | 50 | 74.6 | 98.77 | 0.73 | [5] |
| Pivalic Acid | 35 | 63.8 | 97.73 | 0.54 | [5] |
Table 2: Example of an Optimized Industrial Protocol
| Reactants | Solvent | Catalyst | Conditions | Yield (%) | Reference |
| Diketone of atorvastatin (1.09 eq), Amine (1.0 eq) | Toluene, Heptane | Pivalic acid (0.7 eq), n-Butylamine (0.7 eq) | Reflux with azeotropic water removal | Not specified | [7] |
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of Atorvastatin Intermediate with Pivalic Acid
This protocol is adapted from a patented industrial process.[5]
-
Materials:
-
(4R,Cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (Amine)
-
4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (Diketone)
-
Pivalic Acid
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Toluene
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Heptane
-
Ethanol
-
Water
-
-
Procedure:
-
In a reaction vessel, dissolve the Amine (e.g., 30 g, 1 equivalent) in a mixture of toluene and heptane.
-
Add the Diketone (1.09 equivalents) to the solution.
-
Heat the mixture and stir for 60-90 minutes at 40-50°C.
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Add pivalic acid (e.g., 4.89 g for a 0.0479 mole scale reaction) to the reaction mass.
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Heat the reaction mixture to reflux for 35-50 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, distill off the solvent under reduced pressure.
-
Crystallize the resulting residue from an ethanol:water mixture.
-
Filter the solid product and dry to obtain the Atorvastatin intermediate.
-
Protocol 2: Optimized Paal-Knorr Synthesis with Pivalic Acid and Triethylamine
This protocol is based on an improved catalytic system.[6]
-
Materials:
-
1,1-dimethyl-(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (Amine)
-
Diketone of atorvastatin
-
Tetrahydrofuran (THF)
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Methyl tert-butyl ether (MTBE)
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Pivalic acid
-
Triethylamine
-
-
Procedure:
-
To a solution of the Amine (e.g., 50.69 g, 185.4 mmol) in THF and MTBE, add the Diketone of atorvastatin (1.09 eq, 84.4g).
-
Warm the mixture to 50°C under a nitrogen atmosphere.
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At 50°C, add pivalic acid (0.7 eq, 13.3g) followed by triethylamine (0.7 eq., 13.2 g).
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Heat the resulting suspension to reflux under a nitrogen atmosphere with concomitant removal of water.
-
Monitor the reaction for completion.
-
Upon completion, cool the reaction mixture to 25°C before adding more MTBE for work-up.
-
Mandatory Visualization
Caption: Paal-Knorr synthesis pathway and furan side reaction.
Caption: Troubleshooting workflow for Paal-Knorr synthesis.
References
- 1. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. benchchem.com [benchchem.com]
- 5. US20090081801A1 - Process for synthesis of pyrrole derivative, an intermediate for atorvastatin - Google Patents [patents.google.com]
- 6. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]
- 7. benchchem.com [benchchem.com]
Optimization of reaction conditions for "4-methyl-3-oxo-N-phenylpentanamide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-3-oxo-N-phenylpentanamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common starting materials for the synthesis of this compound?
The primary methods for synthesizing this compound involve the reaction of an acetoacetylating agent with aniline. The most common starting materials are:
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Methyl isobutyrylacetate and aniline: This is a widely used method involving the amidation of the β-ketoester.[1][2]
-
Diketene and aniline: This approach leads to the formation of an acetoacetanilide, which can be a precursor.[3][4][5][6]
Q2: My reaction yield is consistently low. What are the potential causes and solutions?
Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature to drive it to completion. For the reaction of methyl isobutyrylacetate and aniline, heating up to 120°C is reported to be effective.[1][2]
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Removal of Byproducts: The formation of methanol or water as a byproduct can inhibit the forward reaction. Ensure efficient removal of these byproducts, for instance, by distillation.[1][7]
-
-
Side Reactions:
-
Decomposition of Reactants or Products: Prolonged heating at very high temperatures can lead to the decomposition of starting materials and the desired product, resulting in increased impurities and lower yields.[1]
-
Self-Condensation of the β-ketoester: Under basic conditions, the β-ketoester can undergo self-condensation. Using appropriate catalysts and reaction conditions can minimize this.
-
-
Purification Losses:
-
Crystallization: Ensure the crystallization process is optimized. This includes using the appropriate solvent system (e.g., petroleum ether and water[1]) and allowing sufficient time for crystallization at a reduced temperature.[1]
-
Extraction: If using an extraction protocol, be mindful of the pH to ensure the product is in the organic phase.
-
Q3: I am observing significant impurity formation in my final product. How can I identify and minimize these impurities?
Impurity profiling is crucial for a clean synthesis. Here are some common impurities and ways to mitigate them:
-
Unreacted Starting Materials: The presence of unreacted aniline or methyl isobutyrylacetate is a common issue.
-
Solution: Optimize the stoichiometry of your reactants. A slight excess of one reactant can help to consume the other completely. Additionally, purification steps like recrystallization or column chromatography can remove unreacted starting materials. Some protocols use an excess of aniline which also acts as the solvent, and is later removed by vacuum distillation.[2][7]
-
-
Side-Products from Contaminants in Starting Materials:
-
If the methyl isobutyrylacetate contains unreacted methyl acetoacetate, this can react with aniline to form 3-oxo-N-phenylbutanamide.[8]
-
Solution: Ensure the purity of your starting materials before commencing the reaction.
-
-
Decomposition Products: As mentioned, high temperatures can lead to decomposition.
-
Solution: Carefully control the reaction temperature and time. Consider using a milder catalyst if possible.
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Q4: What is the role of a catalyst in this reaction, and which catalysts are most effective?
Catalysts can significantly improve the reaction rate and yield.
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Amine Catalysts: Organic amine catalysts like 4-dimethylaminopyridine (DMAP), ethylenediamine, triethylamine, and diethylamine have been shown to be effective.[1][2] DMAP, for instance, is used in small quantities to promote the amidation reaction.[1][2]
-
Solvent-Free vs. Solvent-Based: The reaction can be performed with or without a solvent. Using an excess of aniline can serve as both a reactant and a solvent.[2] Alternatively, inert solvents like toluene can be used.[1]
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound.
Protocol 1: Synthesis using Methyl Isobutyrylacetate and Aniline with DMAP Catalyst[1][2]
-
Reaction Setup: In a clean, dry four-necked flask equipped with a stirrer, add 380g of aniline.
-
Addition of Reactants: While stirring, add 250g of methyl isobutyrylacetate and 0.25g of 4-dimethylaminopyridine (DMAP).
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Heating Profile: Stir the mixture for 10 minutes, then slowly heat to an internal temperature of 80°C and hold for 1 hour. Subsequently, increase the temperature to 120°C and maintain for 1 hour. During this period, continuously remove the methanol byproduct by fractionation.
-
Work-up:
-
Stop heating and allow the mixture to cool to approximately 50°C.
-
Concentrate the mixture under reduced pressure to recover unreacted aniline and methyl isobutyrylacetate.
-
When the internal temperature reaches 60°C, add 400g of petroleum ether, 200g of water, and 25g of hydrochloric acid (36 wt%).
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Cool the mixture to 10°C and stir for at least 2 hours to facilitate crystallization.
-
-
Isolation: Filter the resulting solid and dry to obtain the product.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Parameter | Method 1: Methyl Isobutyrylacetate & Aniline[1][2] | Method 2: Continuous Flow Synthesis[9] |
| Reactants | Methyl isobutyrylacetate, Aniline | Methyl isobutyrylacetate, Aniline |
| Catalyst | 4-dimethylaminopyridine (DMAP) | Diamine functionalized silica |
| Solvent | Excess aniline (solvent-free) | Not specified |
| Temperature | 80°C followed by 120°C | 50°C |
| Reaction Time | 2 hours | 6 minutes |
| Reported Yield | 97.8% | Almost full substrate conversion |
| Product Purity | 98.4% (HPLC) | Not specified |
Visualizations
Diagram 1: Synthetic Workflow
Caption: A simplified workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic
Caption: A troubleshooting flowchart for common issues in the synthesis.
References
- 1. Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN101337906B - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]
- 3. Acetoacetanilide - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103951582A - Preparation method of acetoacetanilide compound - Google Patents [patents.google.com]
- 6. Diketene - Wikipedia [en.wikipedia.org]
- 7. CN106397241A - Eco-friendly aftertreatment method of 4-methyl-3-oxo-N-phenylvaleramide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-methyl-3-oxo-N-phenylpentanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-3-oxo-N-phenylpentanamide, a key intermediate in the manufacturing of Atorvastatin.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for the synthesis of this compound?
A1: Several catalysts can be employed for the amidation reaction between methyl isobutyrylacetate and aniline. Commonly used catalysts include organic amines like 4-dimethylaminopyridine (DMAP), ethylenediamine, triethylamine, and diethylamine.[3][4] Some methods also utilize acetic acid or sodium hydroxide as a catalyst.[1] It is also possible to conduct the reaction without a specific catalyst, often by using an excess of the aniline reactant as the solvent.[4]
Q2: What are the typical reaction conditions for this synthesis?
A2: Reaction conditions can vary depending on the chosen catalyst and solvent system. Temperatures typically range from 80°C to 150°C.[3][4][5] The reaction is often carried out by heating the mixture and removing the methanol byproduct through distillation to drive the reaction to completion.[3][6] Solvent-free conditions, using excess aniline, are also reported to be effective.[4]
Q3: What are the potential side reactions and impurities I should be aware of?
A3: Incomplete reactions can leave unreacted starting materials, namely methyl isobutyrylacetate and aniline.[3] The formation of byproducts can occur, although specific common side products for this exact synthesis are not extensively detailed in the provided results. However, in related acylation reactions, diacylation (addition of a second acyl group) can be a side reaction if conditions are too harsh.[7] The presence of impurities can affect the quality of the final product, which is critical for its use in pharmaceutical manufacturing.[6]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Ensure the reaction is heated at the appropriate temperature (typically 80-120°C) for a sufficient duration.[3][5] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Inefficient Methanol Removal: The removal of methanol is crucial to shift the equilibrium towards product formation. Ensure efficient distillation or reflux to remove the generated methanol.[3][6]
-
-
Suboptimal Catalyst Performance:
-
Inappropriate Catalyst Choice: The choice of catalyst can significantly impact the yield. Refer to the data table below to compare the effectiveness of different catalysts.
-
Catalyst Concentration: The molar ratio of the catalyst to the reactants is important. For instance, when using DMAP, a specific molar ratio relative to methyl isobutyrylacetate is recommended.[4]
-
-
Product Loss During Workup:
-
Improper Crystallization: Cooling the reaction mixture to a sufficiently low temperature (e.g., 10°C) and allowing adequate time for crystallization is essential to maximize product recovery.[3]
-
Purification Losses: Minimize product loss during filtration and washing steps.
-
Issue 2: Product Purity Issues (e.g., discoloration, presence of starting materials)
Possible Causes & Solutions:
-
Impure Reactants:
-
Oxidized Aniline: Use purified aniline, as impurities can lead to discolored products.[7]
-
Quality of Methyl Isobutyrylacetate: Ensure the purity of the starting ester.
-
-
Inefficient Purification:
-
Recrystallization: If the product purity is low, consider recrystallization from an appropriate solvent to remove impurities.
-
Washing: During the workup, washing the crude product with a suitable solvent (e.g., a mixture of petroleum ether and water with a small amount of acid) can help remove unreacted aniline.[3]
-
Catalyst Performance and Reaction Conditions
| Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| 4-Dimethylaminopyridine (DMAP) | Methyl isobutyrylacetate, Aniline | Aniline (excess) | 80, then 120 | 2 hours | 97.8 | 98.4 | [3] |
| Ethylenediamine | Methyl isobutyrylacetate, Aniline | Toluene | Reflux | Not specified | Not specified | Not specified | [3] |
| Acetic Acid | Isobutyrylacetic acid methyl ester, Aniline | Toluene | Reflux | 4 hours | 66 | Not specified | [1] |
| Sodium Hydroxide | Not specified | Solvent-free | Reflux | 24 hours | 94 | Not specified | [1] |
| None | Isobutyryl methyl acetate, Aniline | Aniline (excess) | 80-120 | Not specified | ≥ 96 | > 98 | [4][5] |
Experimental Protocols
Protocol 1: Synthesis using 4-Dimethylaminopyridine (DMAP) as a Catalyst[3]
-
Reaction Setup: In a clean, dry four-necked flask, add 380g of aniline.
-
Reagent Addition: While stirring, add 250g of methyl isobutyrylacetate and 0.25g of 4-dimethylaminopyridine (DMAP).
-
Heating Profile:
-
Stir the mixture for 10 minutes.
-
Slowly heat the internal temperature to 80°C and maintain for 1 hour.
-
Increase the temperature to 120°C and maintain for 1 hour, while fractionating off the methanol produced during the reaction.
-
-
Workup:
-
Cool the reaction mixture to approximately 50°C.
-
Perform reduced pressure distillation to recover unreacted aniline and methyl isobutyrylacetate.
-
At an internal temperature of 60°C, add 400g of petroleum ether, 200g of water, and 25g of hydrochloric acid (36 wt%).
-
Cool the mixture to 10°C and stir for at least 2 hours to facilitate crystallization.
-
-
Product Isolation: Filter the solid product and dry to obtain this compound.
Visualizing the Workflow
Experimental Workflow for Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Catalyst Selection Logic
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101337906B - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]
- 5. CN101337906A - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]
- 6. acgpubs.org [acgpubs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-methyl-3-oxo-N-phenylpentanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 4-methyl-3-oxo-N-phenylpentanamide, with a particular focus on the impact of solvent selection on the reaction's success.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method is the amidation reaction between methyl isobutyrylacetate and aniline.[1][2] This reaction typically requires heating to drive off the methanol byproduct and push the equilibrium towards the product.[1][3] Catalysts such as 4-dimethylaminopyridine (DMAP) or ethylenediamine may be used to facilitate the reaction.[1][2][3][4]
Q2: What are the common solvent systems used for this synthesis?
A2: Two primary approaches for the reaction medium are documented:
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Using an organic solvent: Toluene is a commonly cited solvent for this reaction.[3][4] It serves to dissolve the reactants and facilitate heat transfer.
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Solvent-free conditions: A more recent and efficient method utilizes an excess of one of the reactants, typically aniline, to act as the solvent.[2] This approach can simplify the work-up procedure by eliminating the need to remove a separate solvent like toluene.[1]
Q3: What are the advantages of using excess aniline as a solvent over toluene?
A3: Using excess aniline as the solvent offers several advantages, including a simplified and less tedious recovery process compared to using toluene.[1] This method can lead to high yields (not less than 96%) and high purity (more than 98%).[2] Additionally, it allows for the easy recycling and reuse of the unreacted aniline.[2]
Q4: How is the reaction progress typically monitored?
A4: While the provided documents do not specify a monitoring method for this exact synthesis, similar amide synthesis reactions are often monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] These methods allow for the tracking of the consumption of starting materials and the formation of the product.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields can be attributed to several factors, often related to reaction conditions and work-up procedures.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is heated to the appropriate temperature (80-120°C) for a sufficient amount of time to drive the reaction to completion.[2] - Efficiently remove the methanol byproduct as it forms, for example, through distillation, to shift the reaction equilibrium towards the product.[1][3] |
| Suboptimal Catalyst Amount | - If using a catalyst like DMAP, ensure the correct molar ratio is used as specified in the protocol.[2] |
| Product Loss During Work-up | - During the crystallization step, ensure the solution is cooled sufficiently (e.g., to 10°C) and for an adequate duration (e.g., over 2 hours) to maximize product precipitation.[1] - When washing the final product, use a minimal amount of cold solvent to avoid redissolving the product.[5] |
| Hydrolysis of Product | - While not explicitly stated for this synthesis, beta-keto amides can be susceptible to hydrolysis. Ensure that any aqueous work-up steps are performed under controlled pH and temperature conditions. |
Issue 2: Presence of Impurities in the Final Product
Q: My final product shows significant impurities upon analysis. What is the likely source of these impurities and how can they be minimized?
A: Impurities often arise from unreacted starting materials or the formation of side products.
| Potential Cause | Suggested Solution |
| Unreacted Starting Materials | - If using the solvent-free method with excess aniline, ensure that the post-reaction distillation under reduced pressure is effective in removing the residual aniline and unreacted methyl isobutyrylacetate.[1] - During the work-up, washing with a dilute acid solution (e.g., hydrochloric acid) can help to remove any remaining basic aniline by converting it into its water-soluble salt.[1] |
| Side Product Formation | - The formation of side products can be minimized by carefully controlling the reaction temperature. Avoid excessively high temperatures that could lead to degradation of reactants or products. The optimal temperature range is generally between 80-120°C.[2] |
Experimental Protocols
Protocol 1: Synthesis using Toluene as a Solvent (Based on Patent US5,097,045)
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Charge a reaction vessel with toluene as the solvent.
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Add methyl isobutyrylacetate and aniline to the vessel. An ethylenediamine catalyst is also introduced.
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Heat the mixture to reflux. Continuously remove the methanol generated during the reaction.
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After the reaction is complete, a portion of the toluene is removed by atmospheric distillation.
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The mixture is cooled, and the remaining solvent is removed by vacuum distillation.
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The crude product is then subjected to an aqueous work-up, extraction, and further purification steps including crystallization from a suitable solvent like hexane.[3]
Protocol 2: Solvent-Free Synthesis using Excess Aniline
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In a clean, dry four-necked flask, add 380g of aniline.[1]
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With stirring, add 250g of methyl isobutyrylacetate and 0.25g of 4-dimethylaminopyridine (DMAP).[1]
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Stir the mixture for 10 minutes at room temperature.[1]
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Slowly heat the mixture to an internal temperature of 80°C and hold for 1 hour.[1]
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Increase the temperature to 120°C and hold for 1 hour, while fractionating the methanol that is produced.[1]
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After the reaction, cool the mixture to approximately 50-60°C.[1]
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Concentrate the mixture under reduced pressure to recover the excess aniline and any unreacted methyl isobutyrylacetate.[1]
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To the residue, add 400g of petroleum ether, 200g of water, and 25g of 36 wt% hydrochloric acid.[1]
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Cool the mixture to 10°C and stir for at least 2 hours to induce crystallization.[1]
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Filter the solid product and dry to obtain this compound.[1]
Process and Troubleshooting Diagrams
Caption: General experimental workflow for the solvent-free synthesis.
Caption: Troubleshooting workflow for addressing low product yield.
References
- 1. Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN101337906B - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]
- 3. CN106397241A - Eco-friendly aftertreatment method of 4-methyl-3-oxo-N-phenylvaleramide - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
Removal of unreacted starting materials from "4-methyl-3-oxo-N-phenylpentanamide"
Welcome to the technical support center for the purification of 4-methyl-3-oxo-N-phenylpentanamide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity product by effectively removing unreacted starting materials.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final product of this compound is an oil or a low-melting solid. How can I induce crystallization and remove unreacted starting materials?
A1: Oily products or low-melting solids are often due to the presence of unreacted aniline or methyl isobutyrylacetate, which can act as impurities and inhibit crystallization. Here are several methods to address this issue:
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Acidic Wash (for Aniline Removal): Unreacted aniline is basic and can be removed by washing the reaction mixture with a dilute acid solution. This converts aniline into a water-soluble salt, which is then partitioned into the aqueous phase.
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Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.
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Vacuum Distillation: For larger scale reactions, unreacted starting materials, particularly aniline, can be effectively removed by vacuum distillation.[1][2]
Q2: What is the most effective method for removing unreacted aniline?
A2: The most common and effective method for removing unreacted aniline is through an acidic wash, typically with dilute hydrochloric acid (HCl).[3] Aniline, being a weak base, reacts with HCl to form aniline hydrochloride, which is soluble in water and can be easily separated from the organic layer containing your product. Several patents describe the recovery of aniline via vacuum distillation, which is also a viable option, especially for large-scale synthesis.[1][2][4]
Q3: I performed an acidic wash, but my product purity is still low. What other purification techniques can I use?
A3: If impurities persist after an acidic wash, consider the following techniques:
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Column Chromatography: This is a powerful technique for separating compounds with different polarities. For this compound, a silica gel column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be effective.[5][6][7][8][9]
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Recrystallization: A carefully chosen solvent system can selectively crystallize the desired product, leaving impurities behind in the mother liquor.
Q4: What are the recommended solvent systems for the recrystallization of this compound?
A4: Based on literature and the properties of the compound, here are some suggested solvent systems for recrystallization:
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Petroleum Ether, Water, and Hydrochloric Acid: One patent describes a method of adding petroleum ether, water, and a small amount of hydrochloric acid to the reaction residue, followed by cooling to induce crystallization.[1][2][10]
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Water: Another environmentally friendly method involves adding the concentrated reaction mixture to water to precipitate the product.[4]
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Ethanol/Water or Isopropanol/Water: A common technique for compounds with moderate polarity is to dissolve them in a good solvent (like ethanol or isopropanol) at an elevated temperature and then add a poor solvent (like water) dropwise until turbidity is observed, followed by slow cooling.
Q5: How can I monitor the purity of my this compound during the purification process?
A5: The purity of your product can be monitored using the following analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the number of components in your sample and to determine an appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. Several sources indicate that HPLC analysis is used to confirm the purity of the final product, often achieving >98% purity.[1][2][4][10]
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Melting Point: A pure compound will have a sharp melting point over a narrow range. The reported melting point for this compound is approximately 70-72 °C.[11] A broad melting range suggests the presence of impurities.
Data Presentation: Comparison of Purification Methods
| Purification Method | Target Impurity | Advantages | Disadvantages | Reported Purity |
| Vacuum Distillation | Aniline, Methyl Isobutyrylacetate | Efficient for large scale, allows for recovery of starting materials.[1][2] | Requires vacuum setup, may not be suitable for thermally sensitive compounds. | >98%[1] |
| Acidic Wash (Liquid-Liquid Extraction) | Aniline | Simple, fast, and effective for removing basic impurities.[3] | May not remove non-basic impurities, requires use of organic solvents for extraction. | Purity not explicitly stated, but is a common and effective step. |
| Recrystallization | Various impurities | Can yield highly pure crystalline product, scalable. | Requires finding a suitable solvent system, some product loss in mother liquor is inevitable. | >99.5%[4] |
| Column Chromatography | Various impurities | High resolution separation, applicable to a wide range of compounds.[5][6][7] | Can be time-consuming and labor-intensive, requires larger volumes of solvent. | Purity depends on the specific separation, but can be very high. |
Experimental Protocols
Protocol 1: Purification by Acidic Wash and Recrystallization
This protocol is a combination of methods described in the literature for removing unreacted aniline and purifying the final product.
1. Acidic Wash (Aniline Removal): a. Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate). b. Transfer the solution to a separatory funnel. c. Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. d. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. e. Allow the layers to separate. The top layer will be the organic phase containing the product, and the bottom layer will be the aqueous phase containing the aniline hydrochloride salt. f. Drain the lower aqueous layer and discard it. g. Repeat the wash with 1 M HCl (steps c-f) one more time. h. Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution). i. Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). j. Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
2. Recrystallization: a. To the crude product from the previous step, add a minimal amount of a hot solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures (e.g., isopropanol or ethanol). b. Once the solid is completely dissolved, slowly add a poor solvent (e.g., water) dropwise while the solution is still hot, until you observe persistent cloudiness. c. Add a few drops of the good solvent to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature. Crystal formation should be observed. e. To maximize crystal yield, place the flask in an ice bath for 30 minutes. f. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture. g. Dry the crystals under vacuum to obtain pure this compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification.
References
- 1. CN101337906A - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]
- 2. CN101337906B - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN106397241A - Eco-friendly aftertreatment method of 4-methyl-3-oxo-N-phenylvaleramide - Google Patents [patents.google.com]
- 5. acgpubs.org [acgpubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation of α-keto amides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01546D [pubs.rsc.org]
- 10. Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Eureka | Patsnap [eureka.patsnap.com]
- 11. chembk.com [chembk.com]
"4-methyl-3-oxo-N-phenylpentanamide" stability issues and degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-methyl-3-oxo-N-phenylpentanamide. This information is intended for researchers, scientists, and professionals in drug development who may be using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1][2][3]
Q2: Is this compound stable under normal laboratory conditions?
Yes, this compound is generally stable under recommended storage and handling conditions, which include keeping it at ambient temperature and pressure.[1] However, prolonged exposure to certain conditions can lead to degradation.
Q3: What are the known incompatibilities for this compound?
The compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][2] Contact with these substances should be avoided to prevent vigorous reactions and degradation.
Q4: What are the hazardous decomposition products of this compound?
Under thermal decomposition or combustion, this compound may produce hazardous decomposition products including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1][4][5][6]
Troubleshooting Guide
Issue 1: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) after dissolving this compound in certain solvents.
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Possible Cause 1: Solvent-Induced Degradation. While generally stable, the beta-keto amide functionality in this compound can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions, or in protic solvents over extended periods.
-
Troubleshooting Steps:
-
Prepare fresh solutions of the compound immediately before use.
-
Use aprotic solvents for dissolution and storage of solutions if possible.
-
If aqueous or protic solvents are necessary, buffer the solution to a neutral pH.
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Analyze a freshly prepared sample as a control to compare with aged solutions.
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Issue 2: My reaction yield is lower than expected when using this compound.
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Possible Cause 1: Degradation of the Starting Material. The purity of your this compound may have diminished due to improper storage or handling, leading to a lower effective concentration.
-
Troubleshooting Steps:
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Verify the purity of your starting material using an appropriate analytical technique (e.g., NMR, HPLC).
-
Ensure that the compound has been stored under the recommended cool and dry conditions.[1][3]
-
Consider potential incompatibilities with other reagents in your reaction mixture. The presence of strong acids or bases can catalyze the degradation of the beta-keto amide.
-
-
Possible Cause 2: Reaction Conditions. The reaction conditions themselves (e.g., high temperature, extreme pH) may be causing the degradation of this compound.
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Troubleshooting Steps:
-
If possible, conduct the reaction at a lower temperature.
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If the reaction requires acidic or basic conditions, consider if the exposure time or the strength of the acid/base can be minimized.
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Monitor the reaction progress over time to identify if the starting material is degrading alongside product formation.
-
Stability and Degradation Profile
Stability Summary
| Condition | Stability Profile | Potential Outcome |
| Temperature | Stable at recommended storage temperatures.[1] | High temperatures can lead to thermal decomposition. |
| pH | Susceptible to degradation in strongly acidic or basic conditions. | Hydrolysis of the amide and/or retro-Claisen condensation. |
| Light | No specific data available; standard practice is to store in a light-protected container. | Potential for photolytic degradation should be considered. |
| Oxidizing Agents | Incompatible with strong oxidizing agents.[1][2] | Vigorous reaction and decomposition. |
Potential Degradation Products
Based on the chemical structure of this compound (a beta-keto amide), the following degradation products can be postulated.
| Degradation Pathway | Potential Degradation Product | Chemical Structure |
| Amide Hydrolysis | 4-methyl-3-oxopentanoic acid and Aniline |
and |
| Retro-Claisen Condensation | Ethyl isobutyrate and N-phenylacetamide (under basic conditions with ethanol) |
and
|
Experimental Protocols
Protocol: Assessment of pH Stability of this compound
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Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).
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Sample Preparation: Accurately weigh and dissolve this compound in each buffer solution to a known concentration (e.g., 1 mg/mL).
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Incubation: Store the solutions at a controlled temperature (e.g., 25°C and 40°C).
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Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
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Sample Quenching: If necessary, quench the degradation by neutralizing the pH of the aliquot.
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Analytical Method: Analyze the aliquots using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
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Data Analysis: Quantify the amount of remaining this compound and any major degradation products at each time point. Plot the concentration of the parent compound versus time for each pH and temperature condition to determine the degradation kinetics.
Visualizations
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Enhancing the Purity of 4-methyl-3-oxo-N-phenylpentanamide for API Synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 4-methyl-3-oxo-N-phenylpentanamide, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the desired purity for your downstream applications.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
-
Question: My initial crude product of this compound shows low purity by HPLC analysis. What are the likely impurities and how can I minimize them?
-
Answer: Low purity after the initial synthesis is often due to the presence of unreacted starting materials or the formation of side-products.
-
Common Impurities:
-
Aniline (starting material)
-
Methyl isobutyrylacetate (starting material)
-
By-products from side reactions.
-
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure the reaction goes to completion by optimizing the reaction time, temperature, and catalyst concentration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC is recommended.[1]
-
Control Stoichiometry: Use of excess aniline is common to drive the reaction to completion, but this will require efficient removal in the purification steps.[2]
-
Post-Reaction Work-up: An initial work-up involving washing with a dilute acid solution (e.g., hydrochloric acid) can help remove unreacted aniline.[2][3]
-
-
Issue 2: Difficulty with Crystallization
-
Question: I am having trouble crystallizing this compound from my crude reaction mixture. What can I do?
-
Answer: Crystallization can be influenced by solvent choice, concentration, temperature, and the presence of impurities.
-
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical. A mixture of petroleum ether, water, and a small amount of hydrochloric acid has been reported to be effective for the crystallization of this compound.[2][3] Experiment with different solvent systems and ratios to find the optimal conditions.
-
Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
-
Concentration Adjustment: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the product.
-
Cooling Rate: Allow the solution to cool slowly. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.
-
-
Issue 3: Oily Product Instead of Crystals
-
Question: My product is separating as an oil instead of a solid during crystallization. How can I resolve this?
-
Answer: "Oiling out" is a common problem in crystallization and can often be resolved by adjusting the solvent system or cooling rate.
-
Troubleshooting Steps:
-
Modify Solvent Polarity: The polarity of the solvent system may not be optimal. Try adding a co-solvent to adjust the polarity.
-
Slower Cooling: As mentioned previously, a slower cooling rate can promote the formation of crystals over an oil.
-
Higher Dilution: The concentration of the product in the solution might be too high. Add more solvent to dilute the solution before cooling.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: A combination of techniques is often most effective. An initial purification can be achieved through crystallization.[2][3] For higher purity required for API synthesis, column chromatography is recommended.[1]
Q2: What is a suitable solvent system for the recrystallization of this compound?
A2: A mixed solvent system of petroleum ether, water, and hydrochloric acid has been shown to be effective.[2][3] The optimal ratios may need to be determined empirically for your specific crude product.
Q3: How can I monitor the purity of this compound during the purification process?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the purity of this compound.[2] Thin Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the purification progress.[1]
Q4: What are the key parameters to control during column chromatography for this compound?
A4: The key parameters are the choice of stationary phase (silica gel is common), the mobile phase composition (e.g., a gradient of hexane and ethyl acetate), the column loading, and the flow rate.[1]
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization.
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a suitable solvent system at an elevated temperature. A reported system is a mixture of petroleum ether and water with a small amount of hydrochloric acid.[2][3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
This protocol provides a starting point for purification by column chromatography.
-
Column Packing: Pack a glass column with silica gel as the stationary phase, using a suitable slurry solvent (e.g., hexane).
-
Sample Preparation: Dissolve the crude or partially purified this compound in a minimal amount of the mobile phase or a solvent in which it is readily soluble.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting point is a hexane/ethyl acetate gradient.[1]
-
Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98%[4] | Simple, cost-effective, good for removing major impurities. | May not remove closely related impurities, potential for product loss in the mother liquor. |
| Column Chromatography | >99.5% | High resolution, capable of separating closely related impurities. | More time-consuming, requires larger volumes of solvent, more complex setup. |
Visualizations
References
- 1. acgpubs.org [acgpubs.org]
- 2. CN101337906B - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]
- 3. US8946479B2 - Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxoâNâβ-diphenylbenzene butane amide - Google Patents [patents.google.com]
- 4. CN101337906A - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]
Validation & Comparative
"4-methyl-3-oxo-N-phenylpentanamide" NMR and mass spectrometry data interpretation
An Interpretive Guide to NMR and Mass Spectrometry Data of 4-methyl-3-oxo-N-phenylpentanamide and a Structurally Related Alternative.
This guide provides a comparative framework for the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Due to the limited availability of public spectroscopic data for this specific compound, this guide will utilize 3-oxo-N-phenylbutanamide (also known as acetoacetanilide) as a primary example for data interpretation. The principles and protocols outlined are directly applicable to the analysis of this compound upon data acquisition.
This document is intended for researchers, scientists, and professionals in drug development who are familiar with basic spectroscopic principles.
Data Presentation
A direct comparison of experimental data is crucial for distinguishing between structurally similar compounds. While experimental data for this compound is not publicly available, Table 1 is presented as a template for recording such data once obtained. Table 2 provides the available experimental data for the alternative compound, 3-oxo-N-phenylbutanamide.
Table 1: Spectroscopic Data for this compound
| Data Type | Parameter | Observed Value | Expected Value/Pattern |
| ¹H NMR | Chemical Shift (δ) | Data not available | - Isopropyl group (doublet and septet) - Methylene protons (singlet) - Phenyl protons (multiplets) - Amide proton (broad singlet) |
| ¹³C NMR | Chemical Shift (δ) | Data not available | - Carbonyl carbons (2) - Isopropyl carbons (2) - Methylene carbon - Phenyl carbons (4 unique) |
| Mass Spec. | m/z | Data not available | - Molecular Ion Peak [M]⁺ - Key Fragmentation a,b |
| a Expected fragmentation would involve cleavage alpha to the carbonyl groups. | |||
| b High-resolution mass spectrometry would provide exact mass for formula confirmation. |
Table 2: Spectroscopic Data for 3-oxo-N-phenylbutanamide (Acetoacetanilide)
| Data Type | Parameter | Observed Value | Source |
| ¹H NMR | Chemical Shift (δ) | See spectrum | [1] |
| (in CDCl₃) | |||
| ¹³C NMR | Chemical Shift (δ) | See spectrum | [2] |
| (in CDCl₃) | |||
| Mass Spec. | m/z of fragments | 93, 85, 66, 43 | [3] |
| (Electron Ionization) | Molecular Ion: 177 |
Experimental Protocols
Accurate and reproducible data acquisition is fundamental to structural elucidation and comparison. The following are generalized protocols for NMR and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to identify the chemical environment of protons and carbons in the molecule.
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 220 ppm
-
Temperature: 298 K
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts to the residual solvent peak.
-
Integrate the peaks in the ¹H spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
Sample Preparation (for ESI):
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to approximately 10 µg/mL with the same solvent.
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive or Negative
-
Mass Range: 50-500 m/z
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Data Processing:
-
Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or [M]⁺).
-
Analyze the fragmentation pattern to deduce structural information.
-
For high-resolution MS, compare the measured exact mass to the calculated mass to confirm the elemental composition.
Visualizing Workflows and Relationships
To clarify the processes and logical connections in spectroscopic analysis, the following diagrams are provided.
Caption: General workflow for spectroscopic analysis.
References
Purity Analysis of 4-methyl-3-oxo-N-phenylpentanamide: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 4-methyl-3-oxo-N-phenylpentanamide is a key intermediate in the synthesis of several pharmaceuticals, and its purity directly impacts the quality of the final product. This guide provides a comprehensive comparison of a developed High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the purity assessment of this compound, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique in the pharmaceutical industry for the identification and quantification of impurities.[1] Its high resolution, sensitivity, and selectivity make it a robust method for purity analysis.[1] The development of a suitable HPLC method is crucial for accurately separating and quantifying any potential impurities.[1][2]
Comparison of Analytical Methods for Purity Assessment
The choice of an analytical method for purity determination depends on various factors, including the nature of the analyte and potential impurities, the required sensitivity, and the available instrumentation. While reversed-phase HPLC (RP-HPLC) is the most common approach for pharmaceutical analysis, other techniques can offer orthogonal selectivity and complementary information.[3][4]
| Method | Principle | Advantages for this compound Analysis | Disadvantages | Typical Performance |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning between a nonpolar stationary phase and a polar mobile phase. | High resolution for separating nonpolar to moderately polar impurities. Robust and widely available technology. | May have limited retention for very polar impurities. | High sensitivity (LOD/LOQ in µg/mL to ng/mL range), excellent precision (RSD < 2%). |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning between a polar stationary phase and a mobile phase with a high organic solvent content. | Better retention of polar impurities that are not well-retained by RP-HPLC. Provides orthogonal selectivity to RP-HPLC.[4][5] | Can have longer equilibration times. Mobile phase preparation can be more critical. | Good sensitivity, complementary selectivity to RP-HPLC. |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (typically CO2) as the mobile phase. | Fast separations, reduced solvent consumption ("greener" method).[4][5] Orthogonal selectivity to both RP-HPLC and HILIC.[4] | Requires specialized instrumentation. Not as widely available as HPLC. | High throughput, suitable for both chiral and achiral separations. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of nuclei. | Provides absolute purity determination without the need for a reference standard of the analyte.[6] Gives structural information about impurities. | Lower sensitivity compared to chromatographic methods.[6] Requires a certified internal standard. | High accuracy and precision for major components, but less sensitive for trace impurities. |
Experimental Protocols
Proposed HPLC Method for Purity Analysis of this compound
This proposed method is a starting point for the development of a validated purity assay. Optimization will be required based on the specific impurity profile of the sample.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a mixture of acetonitrile and water (1:1 v/v) to a final concentration of approximately 0.5 mg/mL.
Alternative Methodologies: Principles and Approaches
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A HILIC method would typically employ a polar stationary phase (e.g., silica, diol, or amide-based) with a mobile phase consisting of a high percentage of an organic solvent like acetonitrile and a small amount of an aqueous buffer. This technique is particularly useful for separating polar impurities that might co-elute with the solvent front in RP-HPLC.[4][5]
-
Supercritical Fluid Chromatography (SFC): In SFC, carbon dioxide in its supercritical state is used as the main mobile phase, often with a co-solvent such as methanol or ethanol. SFC can provide very fast and efficient separations and is considered a more environmentally friendly technique due to the reduced use of organic solvents.[4][5]
-
Quantitative Nuclear Magnetic Resonance (qNMR): For qNMR analysis, a known amount of the this compound sample is dissolved in a suitable deuterated solvent along with a certified internal standard of known purity. The purity of the analyte is then calculated by comparing the integral of a specific resonance of the analyte with that of the internal standard.[6]
Visualizing the Method Development and Comparison
To better understand the workflow of HPLC method development and the relationship between the different analytical techniques, the following diagrams are provided.
References
Spectroscopic Validation of 4-methyl-3-oxo-N-phenylpentanamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for the validation of the chemical structure of 4-methyl-3-oxo-N-phenylpentanamide, a key intermediate in the synthesis of Atorvastatin.[1][2] Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted spectroscopic data for this compound and compares it with experimental data for a structurally related alternative, 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide. This comparison will aid researchers in the identification and characterization of this important synthetic intermediate.
Spectroscopic Data Comparison
The structural integrity of a synthesized compound is paramount in drug development and chemical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating and confirming molecular structures.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted spectroscopic data for this compound (C₁₂H₁₅NO₂).[3]
Table 1: Predicted ¹H NMR Data (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.15 | d | 6H | -CH(CH₃ )₂ |
| 2.85 | sept | 1H | -CH (CH₃)₂ |
| 3.60 | s | 2H | -CO-CH₂ -CO- |
| 7.10 - 7.60 | m | 5H | Ar-H |
| 8.50 | s (br) | 1H | -NH - |
Table 2: Predicted ¹³C NMR Data (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 18.5 | -CH(C H₃)₂ |
| 41.0 | -C H(CH₃)₂ |
| 50.0 | -CO-C H₂-CO- |
| 120.0, 124.5, 129.0 | Ar-C H |
| 138.0 | Ar-C (ipso) |
| 165.0 | -C O-NH- |
| 205.0 | -C O-CH₂- |
Table 3: Predicted IR and Mass Spectrometry Data
| Technique | Predicted Values |
| IR (cm⁻¹) | 3300 (N-H stretch), 1715 (C=O stretch, ketone), 1680 (C=O stretch, amide), 1600, 1490 (C=C stretch, aromatic) |
| Mass (m/z) | 205.11 (M⁺) |
Experimental Spectroscopic Data for 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
For comparative purposes, the experimental spectroscopic data for the structurally related compound 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide (C₂₆H₂₄FNO₃) is presented below.[4]
Table 4: Experimental ¹³C NMR Data (150 MHz, DMSO-d₆)
| Chemical Shift (ppm) |
| 208.08, 196.42, 165.82, 165.01, 164.14, 138.11, 135.09, 132.15, 131.75, 131.69, 128.83, 128.67, 128.61, 127.52, 123.91, 119.63, 115.83, 115.69, 63.02, 51.75, 39.42, 18.80, 17.86 |
Table 5: Experimental High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Calculated m/z | Found m/z |
| ESI | 416.1740 ([M-H]⁻) | 416.1716 |
Experimental Protocols
Standard protocols for acquiring spectroscopic data are crucial for reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.
-
Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Background Spectrum : Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Sample Spectrum : Record the spectrum of the sample.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Ionization : The sample molecules are ionized in the source.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The detector records the abundance of ions at each m/z value, generating a mass spectrum. For high-resolution mass spectrometry (HRMS), an analyzer with high resolving power (e.g., Orbitrap, FT-ICR) is used to determine the exact mass and elemental composition.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflows for spectroscopic structure validation and a conceptual signaling pathway for the role of this compound as a synthetic intermediate.
Caption: General workflow for the synthesis and spectroscopic validation of a chemical compound.
Caption: Simplified signaling pathway illustrating the role of this compound in Atorvastatin synthesis.
References
- 1. Atropostatin: Design and Total Synthesis of an Atropisomeric Lactone–Atorvastatin Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pr.ibs.re.kr [pr.ibs.re.kr]
- 3. Page loading... [guidechem.com]
- 4. 125971-96-2 | 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
A Comparative Guide to Atorvastatin Intermediates: 4-methyl-3-oxo-N-phenylpentanamide vs. Alternative Synthetic Routes
For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) is a critical aspect of the manufacturing process. Atorvastatin, a widely prescribed medication for lowering cholesterol, can be synthesized through various pathways, each employing different key intermediates. This guide provides an objective comparison of the traditional Paal-Knorr synthesis, which utilizes 4-methyl-3-oxo-N-phenylpentanamide, against alternative routes such as the Hantzsch pyrrole synthesis and Ugi multicomponent reaction. The comparison focuses on performance metrics supported by experimental data to inform the selection of the most suitable synthetic strategy.
Atorvastatin Synthesis: A Tale of Three Pathways
The core of Atorvastatin's structure is a substituted pyrrole ring. The assembly of this ring and its precursors is the focal point of different synthetic strategies. The most established industrial method is the Paal-Knorr synthesis, a convergent approach that constructs the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[1][2] In this pathway, this compound serves as a crucial building block for the 1,4-diketone intermediate.[3]
However, alternative methods offer potential advantages in terms of step economy and efficiency. The Hantzsch pyrrole synthesis provides a three-component reaction to form the pyrrole core, potentially reducing the number of synthetic steps.[2][4] More modern approaches, such as the Ugi multicomponent reaction (MCR), offer a highly convergent one-pot synthesis that can significantly shorten the overall synthetic route to Atorvastatin.[5][6]
Performance Comparison of Synthetic Routes
The choice of a synthetic route is often a trade-off between yield, purity, cost, and scalability. The following tables summarize quantitative data for the key intermediates and reactions in the Paal-Knorr, Hantzsch, and Ugi syntheses of Atorvastatin precursors.
Table 1: Synthesis of this compound (Paal-Knorr Route Precursor)
| Reactants | Catalyst/Solvent | Reaction Time | Yield | Purity | Reference |
| Isobutyryl methyl acetate, Aniline | 4-dimethylaminopyridine (DMAP) | 2 hours | >96% | >98% | [7][8] |
| Isobutyryl methyl acetate, Aniline | Toluene, Ethylenediamine | 16 hours | 70-80% | 94-95% | [2][9] |
| Isobutyryl methyl acetate, Aniline | Continuous microflow system | < 40 minutes | - | - | [10][11] |
| Methyl isobutyrylacetate, Aniline | Acetic acid, Toluene | 4 hours | 66% | - | [10] |
| Methyl isobutyrylacetate, Aniline | Sodium hydroxide (solvent-free) | 24 hours | 94% | - | [10] |
| Tertiary butyl acetate, Amine ester | Trimethyl acetate | - | 63.11% | - | [12][13] |
Table 2: Comparison of Key Intermediates in Atorvastatin Synthesis
| Synthetic Route | Key Intermediate(s) | Key Reaction Step Yield | Overall Steps (to final product) | Purity of Intermediate | Advantages | Disadvantages | References |
| Paal-Knorr | This compound -> 1,4-Diketone | >90% (condensation) | ~6 | High (typically >98%) | Well-established, robust, scalable, high-yielding condensation step. | Multi-step synthesis of the 1,4-dicarbonyl precursor, long reaction times. | [1][2] |
| Hantzsch Pyrrole Synthesis | β-ketoester, α-haloketone, primary amine | ~38% (overall lactone) | ~5 | Variable | One-pot potential for core synthesis, versatile. | Can require less common starting materials, variable yields. | [1][2] |
| Ugi Multicomponent Reaction | p-fluorobenzaldehyde, functionalized amine, convertible isocyanide, isobutyric acid | 40% (Ugi adduct) | 4 | Requires purification | High atom economy, convergent, reduces synthetic steps, aligns with green chemistry. | May require optimization, isocyanides can be hazardous. | [1][5][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are representative experimental protocols for the key reactions discussed.
Synthesis of this compound (Paal-Knorr Precursor)
-
Procedure: Aniline is placed in a reaction vessel and stirred. Isobutyryl methyl acetate and a catalytic amount of DMAP are added. The mixture is heated to 80°C for 1 hour, then to 120°C for 1 hour to distill off the methanol byproduct. After the reaction, excess aniline is recovered via vacuum distillation. The resulting concentrate is purified by crystallization to yield this compound.[7][8]
Paal-Knorr Condensation for Atorvastatin Core
-
Reactants: 1,4-Diketone intermediate and a chiral amino-ester.[1]
-
Catalyst: Pivalic acid.[1]
-
Solvent: Toluene/heptane co-solvent.[1]
-
Procedure: The 1,4-diketone and chiral amino-ester are dissolved in the toluene/heptane mixture. Pivalic acid is added as a catalyst. The reaction is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus. The reaction progress is monitored by HPLC. Upon completion, the mixture is worked up to isolate the protected Atorvastatin product.[1]
Hantzsch Pyrrole Synthesis of Atorvastatin Precursor
-
Reactants: A suitable β-ketoester, an α-haloketone, and a primary amine.[2]
-
Procedure: The three components are combined and reacted, often in a one-pot manner, to form the substituted pyrrole ring. The reaction conditions can be varied, including the use of mechanochemical methods (high-speed vibration milling) to reduce reaction times.[1][4]
Ugi Multicomponent Reaction for Atorvastatin Synthesis
-
Reactants: p-fluorobenzaldehyde, a suitably functionalized amine, a convertible isocyanide, and isobutyric acid.[5]
-
Solvent: 2,2,2-trifluoroethanol (TFE).[5]
-
Procedure: The four components are reacted at room temperature in TFE. The resulting Ugi adduct is then further processed in subsequent steps to yield Atorvastatin.[5]
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic pathway.
Caption: Paal-Knorr synthesis workflow for Atorvastatin.
Caption: Hantzsch pyrrole synthesis workflow.
Caption: Ugi multicomponent reaction workflow for Atorvastatin.
Conclusion
The traditional Paal-Knorr synthesis, which relies on the intermediate this compound, remains a robust and scalable method for the industrial production of Atorvastatin. Its high yields in the key condensation step are a significant advantage. However, the multi-step nature of the synthesis of the 1,4-dicarbonyl precursor can be a drawback.
Alternative routes offer compelling advantages. The Hantzsch synthesis provides a more convergent approach to the pyrrole core, although yields can be variable. The Ugi multicomponent reaction represents a highly efficient and atom-economical strategy that significantly reduces the number of synthetic steps, aligning with the principles of green chemistry. The choice of the optimal synthetic route will depend on a careful evaluation of factors such as production scale, cost of starting materials, and the desired efficiency of the overall process. For researchers and drug development professionals, a thorough understanding of these different pathways and their associated intermediates is essential for making informed decisions in the synthesis of Atorvastatin.
References
- 1. benchchem.com [benchchem.com]
- 2. Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Eureka | Patsnap [eureka.patsnap.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101337906A - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]
- 8. CN101337906B - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]
- 9. Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Continuous Flow Synthesis of 4‐methyl‐3‐oxo‐n‐phenyl‐pentanamide | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. atlantis-press.com [atlantis-press.com]
Navigating the Synthesis of 4-methyl-3-oxo-N-phenylpentanamide: A Cost-Benefit Analysis of Competing Routes
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-methyl-3-oxo-N-phenylpentanamide, a crucial building block in the synthesis of various pharmaceuticals, can be produced through several routes, each with distinct advantages and disadvantages. This guide provides a comparative analysis of three prominent methods: a traditional batch synthesis, an improved batch process, and a modern continuous flow approach, offering a comprehensive overview to inform strategic decisions in process development and manufacturing.
At a Glance: Comparing Synthesis Routes
The selection of a synthetic route is a multifaceted decision, balancing factors such as yield, purity, reaction time, cost, and environmental impact. The following table summarizes the key performance indicators for the three analyzed methods.
| Parameter | Traditional Batch Synthesis (Toluene, Ethylenediamine) | Improved Batch Synthesis (DMAP Catalyst) | Continuous Flow Synthesis |
| Reported Yield | 70-80%[1] | ≥ 96% | High (Specific data for single step not detailed, but overall process optimized for yield)[2] |
| Product Purity | 94-95%[1] | > 98% | High (In-line purification can lead to >98% purity)[3] |
| Reaction Time | ~16 hours (plus solvent recovery time)[4] | ~2 hours[1][5] | Significantly reduced (minutes to hours)[2] |
| Key Reagents | Methyl isobutyrylacetate, Aniline, Toluene, Ethylenediamine | Methyl isobutyrylacetate, Aniline, 4-Dimethylaminopyridine (DMAP) | Methyl isobutyrylacetate, Aniline, Catalyst (optional) |
| Solvent | Toluene (requires extensive recovery)[1][4] | Excess aniline acts as solvent (recyclable) | Minimal or no solvent |
| Environmental Impact | High (use and recovery of toluene) | Moderate (aniline recycling is key) | Low (reduced solvent, less waste) |
| Scalability | Established but can be challenging | Readily scalable | Highly scalable by numbering-up or longer run times |
Deep Dive into Synthesis Methodologies
Traditional Batch Synthesis: The Toluene/Ethylenediamine Route
This conventional approach involves the reaction of methyl isobutyrylacetate with aniline in toluene, catalyzed by ethylenediamine.[1][4][6] While historically significant, this method is hampered by several drawbacks.
Experimental Protocol:
A mixture of methyl isobutyrylacetate, aniline, and ethylenediamine in toluene is heated to reflux. The methanol generated during the reaction is removed by distillation. The process requires a lengthy reaction time of approximately 16 hours, followed by a complex workup to remove the toluene solvent and purify the product.[4] This often involves distillation under reduced pressure, extraction, and crystallization.
Cost-Benefit Analysis:
-
Benefits: Utilizes relatively inexpensive and readily available starting materials and catalysts. The process is well-established in the literature.
-
Drawbacks: The primary disadvantages are the low yield (70-80%) and purity (94-95%).[1] The long reaction time and the need for extensive solvent recovery contribute significantly to operational costs and environmental concerns. Toluene is a hazardous solvent, and its removal and recycling are energy-intensive processes.
Caption: Workflow of the traditional batch synthesis route.
Improved Batch Synthesis: The 4-Dimethylaminopyridine (DMAP) Catalyst Route
To address the shortcomings of the traditional method, an improved batch synthesis utilizing 4-dimethylaminopyridine (DMAP) as a catalyst has been developed.[1][5] This method offers significant advantages in terms of efficiency and product quality.
Experimental Protocol:
In a typical procedure, methyl isobutyrylacetate is reacted with an excess of aniline, which also serves as the solvent.[5] A catalytic amount of DMAP is added, and the mixture is heated. The reaction is significantly faster, typically completed within 2 hours.[1][5] The workup involves the recovery of excess aniline by vacuum distillation, followed by crystallization of the product from a suitable solvent system.
Cost-Benefit Analysis:
-
Benefits: This route boasts a high yield (≥ 96%) and excellent purity (> 98%).[5] The reaction time is drastically reduced compared to the traditional method. By using excess aniline as the solvent and subsequently recovering it, the process minimizes the use of hazardous solvents like toluene.
-
Drawbacks: While DMAP is a highly effective catalyst, it is more expensive than ethylenediamine. The initial capital cost for a system to efficiently recycle aniline is a consideration for industrial-scale production.
Caption: Workflow of the improved batch synthesis route.
Continuous Flow Synthesis: A Modern Approach
Continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced control, safety, and efficiency.[7] The synthesis of this compound has been successfully demonstrated in a continuous microflow system.[8][2]
Experimental Protocol:
Reactants, typically methyl isobutyrylacetate and aniline (often without a solvent), are continuously pumped through a heated microreactor. The precise control over reaction parameters such as temperature, pressure, and residence time allows for rapid optimization and high efficiency. The product stream can be collected, and in-line purification techniques can be integrated into the setup.
Cost-Benefit Analysis:
-
Benefits: Continuous flow offers a significant reduction in reaction time, often from hours to minutes.[8][2] The smaller reaction volumes enhance safety, especially for exothermic reactions. This methodology is highly scalable by either extending the operation time or by "numbering-up" – running multiple reactors in parallel.[7] It also minimizes solvent usage and waste generation, leading to a greener process. Economic analyses of continuous pharmaceutical manufacturing suggest potential reductions in both capital and operating expenditures.[9][10][11]
-
Drawbacks: The initial investment in specialized flow chemistry equipment can be higher than for traditional batch reactors.[12] While the technology is maturing rapidly, there may be a steeper learning curve for process development compared to well-established batch methods. Specific, detailed yield and purity data for the single-step synthesis of the target molecule in a continuous flow system are not as widely published as for batch processes.
Caption: Workflow of the continuous flow synthesis route.
Cost of Starting Materials: A Comparative Overview
The following table provides an estimated cost comparison of the key reagents and solvents for each synthesis route. Prices are indicative and can vary based on supplier, purity, and purchase volume.
| Reagent/Solvent | Estimated Price (USD/kg or USD/L) | Traditional Batch | Improved Batch | Continuous Flow |
| Methyl Isobutyrylacetate | ~10-20 | ✓ | ✓ | ✓ |
| Aniline | ~2-5 | ✓ | ✓ | ✓ |
| Toluene | ~1-3 | ✓ | ||
| Ethylenediamine | ~3-6 | ✓ | ||
| 4-Dimethylaminopyridine (DMAP) | ~50-100 | ✓ |
Conclusion: Selecting the Optimal Path Forward
The choice of the most suitable synthesis route for this compound depends heavily on the specific priorities of the manufacturing process.
-
The traditional batch synthesis may be considered for small-scale, exploratory work where the initial investment in specialized equipment is a primary concern and lower yields are acceptable.
-
The improved batch synthesis with a DMAP catalyst offers a compelling balance of high yield, purity, and significantly reduced reaction times, making it a strong candidate for large-scale industrial production where product quality and throughput are critical.
-
Continuous flow synthesis represents the future of efficient and sustainable chemical manufacturing. While requiring an initial investment in new technology, its potential for superior control, safety, scalability, and reduced environmental footprint makes it an attractive option for forward-thinking pharmaceutical companies aiming for long-term cost-effectiveness and green chemistry principles.
For researchers and drug development professionals, a thorough evaluation of these factors, including a detailed in-house cost analysis based on current supplier pricing and available equipment, is essential to make an informed and strategic decision.
References
- 1. Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 4. CN106397241A - Eco-friendly aftertreatment method of 4-methyl-3-oxo-N-phenylvaleramide - Google Patents [patents.google.com]
- 5. CN101337906A - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 8. Continuous Flow Synthesis of 4‐methyl‐3‐oxo‐n‐phenyl‐pentanamide | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The economic advantages of continuous flow chemistry [manufacturingchemist.com]
- 12. Exploring Continuous Pharmaceutical Manufacturing vs. Batch Processing [clarkstonconsulting.com]
A Comparative Guide to Catalyst Efficiency in the Synthesis of 4-methyl-3-oxo-N-phenylpentanamide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-methyl-3-oxo-N-phenylpentanamide, a key intermediate in the production of pharmaceuticals like Atorvastatin[1][2], has been approached through various catalytic methods. The efficiency of these catalysts directly impacts yield, reaction time, and overall process viability. This guide provides an objective comparison of different catalysts based on available experimental data, offering insights into their relative performance.
Catalyst Performance Comparison
The following table summarizes the quantitative data on the efficiency of various catalysts in the synthesis of this compound and related acetoacetanilides.
| Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4-Dimethylaminopyridine (DMAP) | Methyl isobutyrylacetate, Aniline | Aniline (solvent-free) | 80-120 | 2 hours | 97.8 | [3] |
| Ethylenediamine | Methyl isobutyrylacetate, Aniline | Toluene | Reflux | Not Specified | Not Specified | [3][4] |
| Acetic Acid | Isobutyrylacetic acid methyl ester, Aniline | Toluene | Reflux | 4 hours | 66 | [2] |
| Sodium Hydroxide | Isobutyrylacetic acid methyl ester, Aniline | Solvent-free | Reflux | 24 hours | 94 | [2] |
| Triethylamine | Methyl acetoacetate, Aniline | Not Specified | 80-125 | 7-9 hours | Not Specified | [1] |
| 4-Dimethylaminopyridine (DMAP) | Ethyl acetoacetate, Aniline | Toluene | Reflux | 20-36 hours | Not Specified | [5] |
| No Catalyst (Continuous Flow) | Isobutyrylacetic acid methyl ester, Aniline | Not Specified | 140 | < 20 minutes | Not Specified | [2][6] |
Note: Direct comparison of catalyst efficiency can be challenging due to variations in reaction conditions, substrates, and reporting standards across different studies. The data presented here is extracted from available literature and patents.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison table.
Synthesis using 4-Dimethylaminopyridine (DMAP)[3]
-
Reactants: 380g of aniline, 250g of methyl isobutyrylacetate, and 0.25g of 4-dimethylaminopyridine (DMAP).
-
Procedure:
-
Aniline is placed in a 1000ml four-necked flask and stirring is initiated.
-
Methyl isobutyrylacetate and DMAP are added sequentially.
-
The mixture is stirred for 10 minutes.
-
The temperature is slowly raised to 80°C and maintained for 1 hour.
-
The temperature is then increased to 120°C and held for 1 hour, during which the methanol generated is fractionated.
-
After cooling to approximately 50°C, aniline and unreacted methyl isobutyryl acetate are recovered under reduced pressure.
-
400g of petroleum ether, 200g of water, and 25g of hydrochloric acid (36 wt%) are added.
-
The mixture is cooled to 10°C and stirred for over 2 hours to facilitate crystallization.
-
The product is obtained by filtration and drying.
-
-
Yield: 350g of product with a purity of 98.4%, corresponding to a yield of 97.8%.
Synthesis using Acetic Acid[2]
-
Reactants: Isobutyrylacetic acid methyl ester and aniline.
-
Catalyst: Acetic acid.
-
Solvent: Toluene.
-
Procedure: The reactants are refluxed in toluene with acetic acid as a catalyst for 4 hours.
-
Yield: 66%.
Solvent-Free Synthesis using Sodium Hydroxide[2]
-
Reactants: Isobutyrylacetic acid methyl ester and aniline.
-
Catalyst: Sodium hydroxide.
-
Procedure: The reactants are refluxed for 24 hours in a solvent-free condition.
-
Yield: 94%.
Continuous Flow Synthesis (No Catalyst Mentioned)[2][6]
-
System: A continuous microflow system.
-
Advantages: This method significantly reduces the reaction time compared to traditional batch reactors.[2][6] A two-step continuous flow process was established, achieving the desired product in 40 minutes with a total yield of 32% for the subsequent product.[2][6]
Visualizations
General Experimental Workflow for Catalyst Screening
Caption: General workflow for the synthesis and catalytic screening of this compound.
Logical Relationship of Synthesis Parameters
Caption: Key parameters influencing the efficiency of this compound synthesis.
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Eureka | Patsnap [eureka.patsnap.com]
- 4. prepchem.com [prepchem.com]
- 5. CN106518705A - Synthesis of acetoacetanilide - Google Patents [patents.google.com]
- 6. Continuous Flow Synthesis of 4‐methyl‐3‐oxo‐n‐phenyl‐pentanamide | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Purity Standards for 4-methyl-3-oxo-N-phenylpentanamide in Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Published: December 23, 2025
This guide provides a comprehensive comparison of purity standards and analytical methodologies relevant to 4-methyl-3-oxo-N-phenylpentanamide when intended for use as a pharmaceutical intermediate. Given that this compound is a key intermediate in the synthesis of widely used drugs like Atorvastatin, ensuring its purity is paramount to the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2][3][4] While a dedicated monograph for this specific intermediate may not exist in major pharmacopeias, its quality is governed by internationally recognized guidelines for API manufacturing.
Regulatory Framework and Purity Expectations
The quality control of pharmaceutical intermediates like this compound falls under the principles of Good Manufacturing Practice (GMP) as outlined by the International Council for Harmonisation (ICH). Specifically, ICH Q7, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," establishes that GMP principles should be applied to the manufacturing steps of intermediates once they reach a "defined intermediate" stage.[5][6] The stringency of controls should increase as the synthesis progresses toward the final API.[5]
Key regulatory expectations for starting materials and intermediates include robust specifications for identity, assay, and the control of organic, inorganic, and residual solvent impurities.[7] These specifications are critical for ensuring the reproducibility of the manufacturing process and the quality of the final drug substance.[6] The United States Pharmacopeia (USP) General Chapter <1086> provides guidance on the control of impurities, which are considered critical quality attributes that can impact the safety and efficacy of a drug.[8]
Table 1: General Purity Standards Framework for Pharmaceutical Intermediates (Based on ICH Guidelines)
| Parameter | Guideline/Requirement | Typical Acceptance Criteria | Rationale |
| Assay | ICH Q7 / Internal Specification | 98.0% - 102.0% | Ensures the desired quantity of the intermediate is present, impacting reaction stoichiometry and yield. |
| Organic Impurities | ICH Q3A / ICH Q11 | Specified Identified: ≤ 0.15% Specified Unidentified: ≤ 0.10% Total Impurities: ≤ 0.5% | Impurities in an intermediate can be carried through to the final API or introduce new, potentially toxic impurities.[7][9] |
| Residual Solvents | ICH Q3C | Varies by solvent class (e.g., Class 2 < 600 ppm for Acetonitrile) | Solvents used in synthesis can be toxic and must be controlled within strict safety limits. |
| Water Content | Karl Fischer Titration | Typically ≤ 0.5% | Excess water can affect reaction pathways, yield, and the stability of the intermediate. |
| Heavy Metals/Residue on Ignition | USP <232> / USP <281> | ≤ 10-20 ppm / ≤ 0.1% | Controls for elemental impurities and non-volatile inorganic matter.[10] |
Comparative Purity Analysis: A Case Study
To illustrate the importance of sourcing high-purity intermediates, this section presents a comparative analysis of two hypothetical batches of this compound: "Product A (High Purity)" and "Alternative B (Standard Grade)." The data, representative of what would be obtained through rigorous quality control testing, is summarized in Table 2.
Table 2: Comparative Purity Profile of this compound Batches
| Test Parameter | Method | Product A (High Purity) | Alternative B (Standard Grade) |
| Appearance | Visual | White to Off-White Solid | Off-White to Yellowish Solid |
| Assay (by HPLC) | HPLC-UV | 99.8% | 98.5% |
| Impurity 1 (Starting Material) | HPLC-UV | 0.03% | 0.25% |
| Impurity 2 (By-product) | HPLC-UV | 0.05% | 0.40% |
| Total Impurities | HPLC-UV | 0.12% | 0.85% |
| Water Content | Karl Fischer | 0.15% | 0.60% |
| Residual Solvents (Toluene) | GC-HS | 50 ppm | 450 ppm |
Analysis: Product A demonstrates superior purity with a higher assay value and significantly lower levels of process-related impurities, water, and residual solvents. The higher impurity profile in Alternative B could negatively impact the subsequent API synthesis by causing side reactions, reducing yield, and complicating the purification of the final drug substance.
Experimental Protocols
Detailed and validated analytical methods are essential for accurately determining the purity of pharmaceutical intermediates.
3.1. Purity and Impurity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify this compound from its potential process-related impurities.
-
Instrumentation: HPLC system with UV detector (e.g., Agilent 1260 Infinity II).
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 25 mg of the sample in 50 mL of diluent (Acetonitrile/Water 50:50 v/v) to achieve a concentration of 0.5 mg/mL.
-
Calculation: The assay and impurity levels are determined by comparing the peak areas from the sample chromatogram to those of a certified reference standard, using the area normalization method for impurities.
3.2. Water Content by Karl Fischer Titration
This method quantifies the amount of water in the material.
-
Instrumentation: Volumetric Karl Fischer Titrator.
-
Reagent: Commercially available Karl Fischer reagent.
-
Procedure: A suitable amount of the sample is accurately weighed and introduced into the titration vessel containing a solvent (e.g., methanol). The sample is titrated with the Karl Fischer reagent until the endpoint is reached. The water content is calculated based on the titrant consumed.
3.3. Residual Solvents by Gas Chromatography-Headspace (GC-HS)
This method is used to identify and quantify residual solvents from the manufacturing process.
-
Instrumentation: Gas Chromatography system with a Flame Ionization Detector (FID) and a Headspace autosampler.
-
Column: 6% cyanopropylphenyl – 94% dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm film thickness.
-
Oven Temperature Program: 40°C (hold 10 min), ramp to 240°C at 15°C/min, hold 5 min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Carrier Gas: Helium.
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Seal and crimp the vial.
-
Headspace Parameters: Equilibration temperature 80°C, equilibration time 20 min.
Visualized Workflows and Relationships
Diagram 1: Quality Control Workflow for Pharmaceutical Intermediates
Caption: Quality control workflow for intermediate purity verification.
Diagram 2: Impact of Intermediate Purity on Final API Quality
Caption: Relationship between intermediate purity and final API quality.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide | 125971-96-2 [chemicalbook.com]
- 4. 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide CAS#: 125971-96-2 [m.chemicalbook.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. tianmingpharm.com [tianmingpharm.com]
- 7. pharmtech.com [pharmtech.com]
- 8. uspnf.com [uspnf.com]
- 9. acgpubs.org [acgpubs.org]
- 10. usp.org [usp.org]
Benchmarking "4-methyl-3-oxo-N-phenylpentanamide" Synthesis: A Comparative Guide for Researchers
In the landscape of pharmaceutical intermediate synthesis, the efficient and high-purity production of key building blocks is paramount. This guide provides a detailed comparison of prominent synthesis methodologies for 4-methyl-3-oxo-N-phenylpentanamide, a crucial intermediate in the manufacturing of Atorvastatin.[1][2] We will benchmark a conventional batch synthesis, an improved solvent-free batch method, and a modern continuous flow synthesis approach, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their process development decisions.
Comparative Analysis of Synthesis Methods
The following table summarizes the key performance indicators for three distinct synthesis routes for this compound, providing a clear comparison of their respective efficiencies and outcomes.
| Parameter | Conventional Batch Method (Toluene) | Improved Batch Method (Solvent-Free) | Continuous Flow Synthesis |
| Starting Materials | Methyl isobutyrylacetate, Aniline | Methyl isobutyrylacetate, Aniline | Methyl isobutyrylacetate, Aniline |
| Catalyst | Ethylenediamine[3] | 4-dimethylaminopyridine (DMAP)[3] | Not specified |
| Solvent | Toluene[3] | Excess Aniline[4][5] | Not specified |
| Reaction Time | 16 hours (distillation)[6] | ~2 hours[3] | ~40 minutes (for a two-step process)[1][7] |
| Reaction Temperature | Elevated temperatures for reflux and distillation[3] | 80°C to 120°C[3] | 110°C to 140°C[1] |
| Reported Yield | 70-80%[3] | ≥ 96%[4][5] | 32% (total yield for a two-step process)[1] |
| Product Purity (HPLC) | 94-95%[3] | > 98%[4][5] | Not specified |
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of this compound via two prominent batch methods.
Improved Batch Synthesis (Solvent-Free)
This method utilizes an excess of one of the reactants, aniline, as the solvent, simplifying the process and improving yield and purity.[3][4]
Materials:
-
Aniline (380g)
-
Methyl isobutyrylacetate (250g)
-
4-dimethylaminopyridine (DMAP) (0.25g)
-
Petroleum ether (400g)
-
Water (200g)
-
Hydrochloric acid (36 wt%) (25g)
Procedure:
-
Charge a 1000ml four-necked flask with 380g of aniline and initiate stirring.
-
Sequentially add 250g of methyl isobutyrylacetate and 0.25g of DMAP to the flask.
-
Stir the mixture for 10 minutes at ambient temperature.
-
Slowly heat the reaction mixture to an internal temperature of 80°C and maintain for 1 hour.
-
Increase the temperature to 120°C and hold for 1 hour, fractionating the methanol generated during the reaction.
-
Cool the mixture to approximately 50°C and concentrate under reduced pressure to recover unreacted aniline and methyl isobutyrylacetate.
-
Once the internal temperature reaches 60°C during distillation, add 400g of petroleum ether, 200g of water, and 25g of hydrochloric acid.
-
Cool the mixture to 10°C and stir for at least 2 hours to facilitate crystallization.
-
Filter the resulting solid and dry to obtain the final product.[3]
Conventional Batch Synthesis (Toluene Solvent)
This traditional method employs toluene as a solvent and ethylenediamine as a catalyst.
Materials:
-
Methyl isobutyrylacetate
-
Aniline
-
Toluene
-
Ethylenediamine
Procedure:
-
In a suitable reaction vessel, dissolve methyl isobutyrylacetate and aniline in toluene.
-
Add ethylenediamine as a catalyst.
-
Heat the mixture to reflux to facilitate the reaction and continuously remove the methanol byproduct through distillation.
-
After the reaction is complete, perform an initial distillation to remove a portion of the toluene.
-
Cool the reaction mixture and then subject it to vacuum distillation to recover the remaining solvent.
-
The crude product is then purified through extraction and crystallization.[3][6]
Process and Synthesis Visualizations
The following diagrams illustrate the workflow for the synthesis of this compound.
Caption: Batch Synthesis Workflow for this compound.
Caption: Logical Comparison of Synthesis Approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101337906B - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]
- 5. CN101337906A - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]
- 6. CN106397241A - Eco-friendly aftertreatment method of 4-methyl-3-oxo-N-phenylvaleramide - Google Patents [patents.google.com]
- 7. Continuous Flow Synthesis of 4‐methyl‐3‐oxo‐n‐phenyl‐pentanamide | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of 4-methyl-3-oxo-N-phenylpentanamide: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 4-methyl-3-oxo-N-phenylpentanamide is critical for maintaining a secure research environment and ensuring regulatory compliance. This document provides a detailed, step-by-step procedure for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The information herein is designed to supplement, not replace, institutional and regulatory protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound, especially where dust or aerosols may be generated, should be conducted in a well-ventilated area or a chemical fume hood. In the event of a spill, personnel should follow established laboratory protocols for containment and cleanup of chemical spills, ensuring that all materials used for cleanup are also disposed of as hazardous waste.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for a preliminary hazard assessment.
| Property | Value |
| Appearance | Yellow Oil |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| Boiling Point | 384.4 °C at 760 mmHg |
| Flash Point | 158.8 °C |
| Density | 1.1 g/cm³ |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment.
Step 1: Waste Identification and Classification
The initial and most critical step is the proper identification and classification of the waste. While a specific United States Environmental Protection Agency (EPA) hazardous waste code for this compound has not been definitively identified in publicly available literature, it should be treated as hazardous waste. The Safety Data Sheet (SDS) for this compound indicates that it may cause respiratory irritation.[1] Based on its chemical structure (an organic amide and ketone), it is prudent to manage it as a non-halogenated organic waste.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company for a definitive waste classification and assignment of the appropriate waste codes.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions and to facilitate compliant disposal.
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, contaminated gloves, absorbent pads from spills) in a dedicated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in a solution, it should be collected in a separate, compatible liquid waste container. Do not mix it with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 3: Containerization and Labeling
The choice of container and proper labeling are key to safe storage and transport.
-
Container Selection: Use a container that is chemically resistant to this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, tight-fitting lid to prevent leaks and spills.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Irritant"). The date of waste accumulation should also be clearly marked. Follow your institution's specific labeling requirements.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Accumulated waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
The SAA should be a designated, secure area away from general laboratory traffic.
-
Ensure the waste container is kept closed at all times, except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.
Step 5: Arranging for Disposal
Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (often 90 or 180 days), arrangements must be made for its disposal.
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Provide them with all necessary information about the waste, including its composition and volume.
-
The recommended disposal method for this compound is incineration in a licensed hazardous waste incinerator.[1] Your EHS department will work with a certified hazardous waste disposal vendor to ensure this is carried out in compliance with all federal, state, and local regulations.
Step 6: Disposal of Empty Containers
Empty containers that once held this compound must also be disposed of properly.
-
A container is considered "empty" if all contents have been removed by normal means (e.g., pouring, scraping).
-
The empty container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container labels should be defaced or removed, and the container can then be disposed of as non-hazardous waste, in accordance with institutional policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your location and facilities.
References
Personal protective equipment for handling 4-methyl-3-oxo-N-phenylpentanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 4-methyl-3-oxo-N-phenylpentanamide. Adherence to these protocols is essential to ensure a safe laboratory environment and minimize exposure risk. The following procedures provide step-by-step guidance for the safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes and airborne particles.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[2] |
| Lab Coat or Gown | To prevent contamination of personal clothing. | |
| Respiratory Protection | Particle Respirator (Type P95 US or P1 EU EN 143) | For nuisance exposures.[2] |
| OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges | For higher-level protection.[2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risk.
2.1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably a chemical fume hood.[1]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Keep the container of this compound tightly closed when not in use.[1]
2.2. Donning PPE:
-
Remove personal items (jewelry, watches, etc.) and tie back long hair.[2]
-
Put on a lab coat, ensuring it is fully snapped.[2]
-
Put on safety glasses.[2]
-
Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat.[2]
2.3. Handling the Compound:
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
When weighing, do so in a manner that minimizes dust generation.
-
If dissolving, add the solid to the solvent slowly.
2.4. Doffing PPE:
-
Remove gloves using the proper technique to avoid touching the outer contaminated surface.[2]
-
Remove the lab coat by folding it inward and rolling it into a bundle.[2]
-
Remove safety glasses by grasping the frames at the temples.[2]
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Protocol |
| Unused or Excess Chemical | Collect in a suitable, closed, and labeled container for disposal.[2] Dispose of as hazardous chemical waste through a licensed disposal company. |
| Contaminated Labware (e.g., gloves, wipes) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Empty Containers | Pick up and arrange disposal without creating dust.[2] Keep in suitable, closed containers for disposal.[2] |
Experimental Workflow
Caption: Workflow for safe handling and disposal.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
